Ethyl 5-chloro-2-methylnicotinate
Description
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Properties
IUPAC Name |
ethyl 5-chloro-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)8-4-7(10)5-11-6(8)2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFXNMXWXUGGBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694244 | |
| Record name | Ethyl 5-chloro-2-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868636-76-4 | |
| Record name | Ethyl 5-chloro-2-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 5-chloro-2-methylnicotinate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Building Block
Ethyl 5-chloro-2-methylnicotinate, identified by the CAS number 868636-76-4 , is a halogenated pyridine derivative that has garnered significant interest as a versatile building block in the synthesis of complex organic molecules.[1] Its unique substitution pattern, featuring a reactive chlorine atom and an ester functional group, makes it a valuable precursor for the construction of novel pharmaceutical and agrochemical agents. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and its emerging role in medicinal chemistry and drug discovery. The strategic placement of the chloro and methyl groups on the pyridine ring influences the electronic properties and steric environment of the molecule, offering multiple avenues for synthetic diversification.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for predicting its behavior in biological systems. The following table summarizes its key properties.
| Property | Value | Source |
| CAS Number | 868636-76-4 | [1] |
| Molecular Formula | C₉H₁₀ClNO₂ | [1] |
| Molecular Weight | 199.63 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid or oil | |
| Boiling Point | Not explicitly stated | |
| Melting Point | Not explicitly stated | |
| Solubility | Not explicitly stated, likely soluble in organic solvents |
Synthesis of this compound: A Strategic Approach
Step 1: Synthesis of 2-Methyl-5-chloronicotinic Acid
The precursor, 2-methyl-5-chloronicotinic acid, can be synthesized from 2-chloro-5-methylpyridine. This transformation can be achieved through various oxidation methods. One common approach involves the use of a strong oxidizing agent like potassium permanganate.
Step 2: Fischer Esterification
The final step to obtain this compound is the esterification of 2-methyl-5-chloronicotinic acid with ethanol. The Fischer esterification is a well-established and widely used method for this purpose, typically catalyzed by a strong acid.[2][3]
Experimental Protocol: A Representative Fischer Esterification
The following protocol is a general representation of a Fischer esterification and should be adapted and optimized for the specific substrate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-5-chloronicotinic acid in an excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The excess ethanol can be removed under reduced pressure. The residue is then diluted with water and neutralized with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction and Purification: The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography.
Caption: Proposed Fischer Esterification Workflow for this compound.
Applications in Drug Discovery and Agrochemicals
Substituted nicotinic acid derivatives are crucial intermediates in the synthesis of a wide array of biologically active molecules.[4][5] The presence of a halogen on the pyridine ring, as seen in this compound, provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of diverse substituents, enabling the exploration of a broad chemical space in the search for new therapeutic agents and agrochemicals.
While specific, publicly disclosed applications of this compound in the synthesis of named drugs are limited, its structural motifs are present in various bioactive compounds. For instance, nicotinamide derivatives have been investigated as potent inhibitors of soluble epoxide hydrolase, an enzyme implicated in inflammatory pathways. Furthermore, substituted nicotinamides have been designed and synthesized as potential fungicidal agents for agricultural use.[4] The 2-methylnicotinate scaffold is a key component in the synthesis of various pharmaceutical and agrochemical compounds.
The chloro-substituent at the 5-position can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. It can enhance metabolic stability by blocking potential sites of oxidation and can also participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity.
Caption: Synthetic utility and potential applications of this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a comprehensive toxicological profile is not available, related chlorinated organic compounds may be irritants to the skin, eyes, and respiratory tract. It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block with significant potential in the fields of drug discovery and agrochemical synthesis. Its straightforward, albeit not explicitly documented, synthesis and the reactivity of its functional groups provide a robust platform for the generation of diverse molecular libraries. As the demand for novel bioactive compounds continues to grow, the strategic use of such well-designed intermediates will undoubtedly play a pivotal role in the development of the next generation of pharmaceuticals and crop protection agents.
References
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Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - MDPI. (URL: [Link])
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Synthesis of 2-chloronicotinic acid - PrepChem.com. (URL: [Link])
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Synthesis of 2-Chloronicotinic Acid Derivatives - Atlantis Press. (URL: [Link])
- CN111153853B - Preparation method of 2-chloronicotinic acid - Google P
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Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) - Master Organic Chemistry. (URL: [Link])
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Making Esters From Alcohols - Chemistry LibreTexts. (URL: [Link])
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Ester synthesis by esterification - Organic Chemistry Portal. (URL: [Link])
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Acid to Ester - Common Conditions - Organic Chemistry Data. (URL: [Link])
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esterification - alcohols and carboxylic acids - Chemguide. (URL: [Link])
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Making Esters From Alcohols - Chemistry LibreTexts. (2023-01-22). (URL: [Link])
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- 5. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
An In-depth Technical Guide to Ethyl 5-chloro-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of Ethyl 5-chloro-2-methylnicotinate, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its fundamental physicochemical properties, a proposed synthetic route, and established analytical methodologies for its characterization. Emphasis is placed on the rationale behind experimental choices and the integration of self-validating systems within protocols. This guide is intended to be a practical resource for laboratory-scale synthesis and analysis, facilitating the utilization of this compound in the development of novel molecular entities.
Introduction
This compound, a substituted pyridine derivative, serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The presence of a chloro substituent, a methyl group, and an ethyl ester on the pyridine ring offers multiple points for chemical modification, making it a versatile scaffold for library synthesis in drug discovery programs. Understanding the core properties and analytical characteristics of this compound is paramount for its effective application in research and development.
Physicochemical Properties
A thorough understanding of the fundamental properties of a molecule is the bedrock of its application in complex synthetic and analytical workflows.
Molecular Identity and Characteristics
The essential identifiers and physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| IUPAC Name | ethyl 5-chloro-2-methylpyridine-3-carboxylate | [1] |
| CAS Number | 868636-76-4 | [1][2] |
| Molecular Formula | C₉H₁₀ClNO₂ | [1][3] |
| Molecular Weight | 199.63 g/mol | [3] |
| Canonical SMILES | CCOC(=O)C1=CC(Cl)=CN=C1C | [1] |
| InChI Key | PTFXNMXWXUGGBH-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of substituted nicotinic acid esters often involves multi-step sequences. Below is a proposed synthetic pathway for this compound, based on established organic chemistry principles for analogous structures. This protocol is designed to be a robust and reproducible method for laboratory-scale preparation.
Proposed Synthetic Route: A Two-Step Approach
The synthesis commences with the commercially available 2-methyl-5-nitronicotinic acid, proceeding through an esterification followed by a Sandmeyer-type reaction to introduce the chloro substituent.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
Step 1: Esterification of 2-Methyl-5-nitronicotinic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methyl-5-nitronicotinic acid (1.0 eq) in absolute ethanol (10 volumes).
-
Acid Catalysis: Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, Ethyl 2-methyl-5-nitronicotinate, can be purified by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group and Sandmeyer Reaction
-
Reduction: To a solution of Ethyl 2-methyl-5-nitronicotinate (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0 eq) and ammonium chloride (1.0 eq). Heat the mixture to reflux for 2-3 hours.
-
Diazotization: Cool the reaction mixture and filter to remove the iron salts. To the filtrate, cooled to 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, followed by the addition of concentrated hydrochloric acid.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Add the diazonium salt solution prepared in the previous step to the copper(I) chloride solution at 0-5 °C.
-
Work-up and Purification: Stir the reaction mixture at room temperature for 1-2 hours. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. The expected chemical shifts for this compound are predicted based on the electronic environment of the protons and carbons.
¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | d | 1H | H-6 (Pyridine) |
| ~8.1 | d | 1H | H-4 (Pyridine) |
| 4.35 | q | 2H | -OCH₂CH₃ |
| 2.75 | s | 3H | -CH₃ |
| 1.38 | t | 3H | -OCH₂CH₃ |
¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts:
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Ester) |
| ~158 | C-2 (Pyridine) |
| ~150 | C-6 (Pyridine) |
| ~138 | C-4 (Pyridine) |
| ~130 | C-5 (Pyridine) |
| ~125 | C-3 (Pyridine) |
| ~62 | -OCH₂CH₃ |
| ~24 | -CH₃ |
| ~14 | -OCH₂CH₃ |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
Expected Fragmentation Pattern (Electron Ionization - EI):
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 199, with a characteristic [M+2]⁺ peak at m/z 201 in an approximate 3:1 ratio, indicative of the presence of a chlorine atom. Key fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z 45) and the entire ester group (-COOCH₂CH₃, m/z 73).
Caption: Predicted major fragmentation pathways for this compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear protective gloves, clothing, eye, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Store in a well-ventilated place. Keep container tightly closed.
-
Conclusion
This technical guide provides essential information for the synthesis, characterization, and safe handling of this compound. The detailed protocols and analytical data serve as a valuable resource for researchers in medicinal chemistry and related fields, enabling the efficient utilization of this versatile building block in the pursuit of novel therapeutic agents.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). General Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum. Retrieved from [Link]
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Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 2-chloro-5-methylpyridine.
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Asian Journal of Chemistry. (n.d.). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]
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PubChem. (n.d.). Methyl Nicotinate. Retrieved from [Link]
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The Good Scents Company. (n.d.). methyl nicotinate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 5-hydroxy-2-methylnicotinate. Retrieved from [Link]
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An In-Depth Technical Guide to Ethyl 5-chloro-2-methylnicotinate: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-chloro-2-methylnicotinate is a substituted pyridine derivative that serves as a highly versatile and valuable building block in modern medicinal chemistry. As a functionalized heterocyclic compound, it provides a robust scaffold for the synthesis of complex molecules with diverse biological activities. The strategic placement of a chloro group, a methyl group, and an ethyl ester moiety on the pyridine ring offers multiple reactive handles for molecular elaboration. This guide provides a comprehensive technical overview of its structure, a detailed protocol for its synthesis, predictive spectroscopic analysis for its characterization, and a discussion of its strategic applications in the field of drug discovery.
Section 1: Molecular Identity and Physicochemical Properties
The fundamental characteristics of this compound are crucial for its application in synthesis. These properties dictate reaction conditions, purification strategies, and handling procedures.
Chemical Structure and Identifiers
The structure consists of a central pyridine ring substituted at the 2, 3, and 5 positions. The IUPAC name, ethyl 5-chloro-2-methylpyridine-3-carboxylate, precisely describes these substitutions.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | ethyl 5-chloro-2-methylpyridine-3-carboxylate |
| CAS Number | 868636-76-4 |
| Molecular Formula | C₉H₁₀ClNO₂ |
| Molecular Weight | 199.63 g/mol |
| Canonical SMILES | CCOC(=O)C1=C(C=C(N=C1)C)Cl |
| InChI Key | FZOKPIMJSAZDQF-UHFFFAOYSA-N |
graph "Ethyl_5_chloro_2_methylnicotinate" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_Me [label="CH₃"]; Cl5 [label="Cl"]; C_CO [label="C"]; O_CO [label="O", fontcolor="#EA4335"]; O_Et [label="O", fontcolor="#EA4335"]; C_Et1 [label="CH₂"]; C_Et2 [label="CH₃"]; // Define positions N1 [pos="0,1.2!"]; C2 [pos="-1.04,0.6!"]; C3 [pos="-1.04,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1.04,-0.6!"]; C6 [pos="1.04,0.6!"]; C_Me [pos="-2.08,1.2!"]; Cl5 [pos="2.08,-1.2!"]; C_CO [pos="-2.08,-1.2!"]; O_CO [pos="-2.8,-1.8!"]; O_Et [pos="-2.6,0!"]; C_Et1 [pos="-3.6,0.6!"]; C_Et2 [pos="-4.6,0!"]; // Draw bonds C2 -- N1 -- C6; C3 -- C2 -- C_Me; C4 -- C3 -- C_CO; C5 -- C4; C6 -- C5 -- Cl5; C_CO -- O_CO [style=double, len=1.2]; C_CO -- O_Et; O_Et -- C_Et1; C_Et1 -- C_Et2; // Aromatic double bonds edge [style=double, len=1.2]; N1 -- C2; C3 -- C4; C5 -- C6;
}
Physicochemical Properties
While extensive experimental data for this specific compound is not widely published, properties can be estimated based on its structure and data from close analogs like mthis compound.
Table 2: Physicochemical Properties
| Property | Value (Predicted/Analog Data) | Source/Rationale |
| Physical State | White to off-white solid | Based on the methyl ester analog. |
| Melting Point | 45-47 °C | Data for Mthis compound. |
| Boiling Point | ~240-250 °C at 760 mmHg | Predicted to be slightly higher than the methyl ester (233.5 °C). |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Methanol). Insoluble in water. | Typical for moderately polar organic esters. |
Section 2: Synthesis and Mechanistic Rationale
The most direct and industrially scalable synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 5-chloro-2-methylnicotinic acid.
Causality Behind Experimental Choices
The Fischer esterification is an equilibrium-driven process. To ensure a high yield, the equilibrium must be shifted towards the product side. This is achieved by applying Le Châtelier's Principle in two ways:
-
Use of Excess Reagent: The reaction is conducted in a large excess of ethanol, which serves as both the reactant and the solvent. This high concentration of a reactant drives the reaction forward.
-
Removal of Water: Although not always necessary with a large excess of alcohol, a strong acid catalyst like sulfuric acid also acts as a dehydrating agent, sequestering the water by-product and preventing the reverse hydrolysis reaction.[1][2][3]
The acid catalyst (H₂SO₄) is crucial as it protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic alcohol (ethanol).[2][4]
Detailed Experimental Protocol
This protocol is a self-validating system. Successful synthesis is confirmed by spectroscopic analysis as detailed in Section 3.
-
Reaction Setup: To a solution of 5-chloro-2-methylnicotinic acid (1.0 eq) in absolute ethanol (20 volumes, e.g., 20 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature with stirring.
-
Heating: Equip the reaction flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-16 hours).
-
Quenching and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8). This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.
Section 3: Spectroscopic Characterization and Structural Elucidation
Confirmation of the molecular structure is unequivocally achieved through a combination of spectroscopic methods.[5] The following data are predictive but are based on established principles of spectroscopy and analysis of structurally similar compounds.[6][7][8]
¹H NMR Spectroscopy (400 MHz, CDCl₃)
The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms.
Table 3: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.45 | d (J ≈ 2.5 Hz) | 1H | H-6 | Deshielded by adjacent ring nitrogen. Small coupling to H-4. |
| ~8.05 | d (J ≈ 2.5 Hz) | 1H | H-4 | Deshielded by ester and chloro group. Small coupling to H-6. |
| 4.40 | q (J ≈ 7.1 Hz) | 2H | -OCH₂ CH₃ | Methylene protons adjacent to the ester oxygen, split by the methyl group. |
| 2.75 | s | 3H | Ar-CH₃ | Methyl group at C-2, appears as a singlet. |
| 1.40 | t (J ≈ 7.1 Hz) | 3H | -OCH₂CH₃ | Methyl protons of the ethyl group, split into a triplet by the adjacent methylene. |
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
The ¹³C NMR spectrum identifies all unique carbon environments in the molecule.
Table 4: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165.5 | C =O | Carbonyl carbon of the ester group. |
| ~158.0 | C -2 (Ar) | Carbon bearing the methyl group, deshielded by nitrogen. |
| ~150.0 | C -6 (Ar) | Aromatic CH, deshielded by adjacent nitrogen. |
| ~138.0 | C -4 (Ar) | Aromatic CH, influenced by adjacent ester and chloro groups. |
| ~131.0 | C -5 (Ar) | Carbon bearing the chloro group. |
| ~125.0 | C -3 (Ar) | Carbon bearing the ester group. |
| ~61.5 | -OCH₂ CH₃ | Methylene carbon of the ethyl ester. |
| ~23.0 | Ar-CH₃ | Methyl carbon attached to the pyridine ring. |
| ~14.2 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present.
-
~1725 cm⁻¹: A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the ester.
-
~1580-1600 cm⁻¹: Absorptions for the C=C and C=N stretching vibrations within the pyridine ring.
-
~1250-1300 cm⁻¹: A strong C-O stretch associated with the ester linkage.
-
~700-800 cm⁻¹: A C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation.
-
Molecular Ion (M⁺): A peak will be observed at m/z = 199.
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), a characteristic M+2 peak will be observed at m/z = 201 with approximately one-third the intensity of the M⁺ peak. This pattern is a definitive indicator of a monochlorinated compound.
Section 4: Applications in Medicinal Chemistry and Drug Discovery
This compound is not typically an active pharmaceutical ingredient itself but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for systematic and diverse library synthesis. Nicotinic acid and its derivatives have been explored for various therapeutic applications, including as anti-inflammatory and analgesic agents.[9][10][11][12]
The 5-Chloro Position: A Handle for Cross-Coupling
The chlorine atom on the electron-deficient pyridine ring is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. This position is a key diversification point.[13][14]
-
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids/esters, catalyzed by palladium, allows for the facile formation of C-C bonds, enabling the synthesis of complex biaryl structures.[15]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling with a wide range of primary or secondary amines, introducing crucial pharmacophores.
-
Sonogashira Coupling: The reaction with terminal alkynes provides a direct route to aryl-alkyne structures, which are valuable in various therapeutic areas.
The Ethyl Ester: A Gateway to Amides and Other Derivatives
The ethyl ester is a versatile functional group that can be readily modified.
-
Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) cleanly converts the ester to the corresponding carboxylic acid. This acid is a critical intermediate for creating amide libraries, which are ubiquitous in pharmaceuticals due to their ability to act as hydrogen bond donors and acceptors.
-
Direct Amidation: While less common, direct conversion to amides can sometimes be achieved with certain amines under specific conditions.
The ability to perform selective modifications at either the C5-Cl or the C3-ester position allows for a combinatorial approach to library generation, making this a powerful scaffold for hit-to-lead optimization campaigns.
Section 5: Safety and Handling
Based on safety data for structurally related chloropyridines and nicotinate esters, this compound should be handled with appropriate care.
-
Hazards: Expected to be an irritant to the skin, eyes, and respiratory system. Avoid inhalation of dust/vapors and direct contact.
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[16]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a foundational building block for chemical synthesis and drug discovery. Its well-defined structure, accessible synthesis, and, most importantly, its orthogonally reactive functional groups make it an invaluable tool for researchers. A thorough understanding of its chemical properties, reactivity, and spectroscopic signatures, as outlined in this guide, empowers scientists to leverage this scaffold effectively in the development of novel therapeutics.
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Eichhorn, E., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate derivatives. Journal of the Serbian Chemical Society, 88(12), 1335–1354. [Link]
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Ethyl 5-chloro-2-methylnicotinate physical properties
An In-Depth Technical Guide to the Physical Properties of Ethyl 5-chloro-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted pyridine derivative that serves as a crucial building block in synthetic organic chemistry. Its structural motifs are prevalent in a variety of biologically active compounds and functional materials. As an intermediate, a thorough understanding of its physical properties is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring consistent quality control in synthetic workflows. This guide provides a comprehensive overview of the key physical and chemical characteristics of this compound, grounded in established analytical techniques and predictive methodologies. It is designed to equip researchers with the foundational knowledge required for the effective handling, characterization, and application of this versatile compound.
Chemical Identity and Structure
A precise understanding of the molecule's identity is the cornerstone of any chemical investigation.
-
IUPAC Name: Ethyl 5-chloro-2-methylpyridine-3-carboxylate
-
CAS Number: 868636-76-4[1]
-
Molecular Structure: The molecule consists of a pyridine ring substituted at the 2-position with a methyl group, at the 3-position with an ethyl carboxylate group, and at the 5-position with a chlorine atom.
Physicochemical Properties
The macroscopic properties of a compound are dictated by its molecular structure and intermolecular forces. The data presented below are derived from available database entries and predictive models for closely related structures.
| Property | Value | Source / Comment |
| Molecular Weight | 199.63 g/mol | Calculated from the molecular formula C₉H₁₀ClNO₂.[1][2] |
| Physical State | Solid or liquid | Expected at room temperature. The related methyl ester is a solid.[3] |
| Melting Point | 45-47 °C (for methyl ester) | Experimental data for the ethyl ester is not readily available. The value for the corresponding methyl ester, mthis compound, is provided for reference.[3] Precise determination via DSC is recommended (see Section 4.1). |
| Boiling Point | ~233.5 ± 35.0 °C (Predicted) | This is a predicted value for the closely related methyl ester.[3] Experimental determination under vacuum is advised to prevent decomposition. |
| Density | ~1.247 g/cm³ (Predicted) | Predicted value for the corresponding methyl ester.[3] |
| Solubility | Low in water; Soluble in organic solvents | Expected to be slightly soluble in water and readily soluble in common organic solvents such as ethanol, methanol, ethyl acetate, and dichloromethane, typical for nicotinate esters.[4][5][6] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the identity and purity of a synthesized compound. While specific spectra for this compound are not publicly indexed, the expected features can be reliably predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR:
-
Ethyl Group: A quartet signal around δ 4.3-4.4 ppm (‑O‑CH₂‑) and a triplet signal around δ 1.3-1.4 ppm (‑CH₃).
-
Methyl Group: A singlet signal around δ 2.5-2.7 ppm (Ar‑CH₃).
-
Pyridine Ring Protons: Two distinct signals in the aromatic region (δ 7.5-8.5 ppm), appearing as doublets or singlets depending on the coupling constants.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal in the range of δ 165-170 ppm.
-
Ethyl Group Carbons: Signals around δ 60-62 ppm (‑O‑CH₂‑) and δ 14-15 ppm (‑CH₃).
-
Pyridine Ring Carbons: Multiple signals in the aromatic region (δ 120-160 ppm).
-
Methyl Carbon: A signal around δ 20-25 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
-
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1710-1730 cm⁻¹. This is one of the most characteristic peaks in the spectrum.
-
C-O Stretch (Ester): Absorption bands in the 1100-1300 cm⁻¹ region.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C and C=N Stretch (Aromatic Ring): Multiple absorption bands in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretch: A signal typically found in the fingerprint region, below 800 cm⁻¹.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The spectrum should show a molecular ion peak corresponding to the molecular weight (m/z ≈ 199.6). The presence of chlorine will result in a characteristic isotopic pattern, with a peak at (M) and another at (M+2) in an approximate 3:1 ratio of intensity, confirming the presence of a single chlorine atom.
Experimental Protocols for Physical Property Determination
To ensure scientific rigor, physical properties must be determined using standardized, verifiable methods.
Workflow for Physicochemical Characterization
The logical flow for characterizing a new batch of this compound involves a series of sequential analyses to confirm identity, purity, and physical constants.
Caption: Workflow for the comprehensive characterization of this compound.
Determination of Melting Point via Differential Scanning Calorimetry (DSC)
Causality: DSC is the preferred method for melting point determination in industrial and research settings due to its high precision, small sample requirement, and ability to provide information on purity (a broader peak often indicates impurities).
Protocol:
-
Calibration: Calibrate the DSC instrument using a certified standard (e.g., Indium) to ensure temperature and heat flow accuracy.
-
Sample Preparation: Accurately weigh 1-3 mg of the dried compound into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a temperature at least 20°C below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate, typically 5-10°C/min, to a temperature well above the melting point (e.g., 80°C).
-
Use an inert nitrogen purge gas (20-50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The sharpness of the peak serves as an indicator of purity.
Assessment of Solubility Profile (Shake-Flask Method)
Causality: The shake-flask method is a reliable and straightforward technique to determine equilibrium solubility, which is critical for designing crystallization procedures and selecting appropriate solvent systems for reactions.
Protocol:
-
Solvent Selection: Choose a range of representative solvents (e.g., water, ethanol, ethyl acetate, hexane).
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is necessary to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) using a mechanical shaker or stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the samples to ensure clear separation of the supernatant.
-
Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze its concentration using a calibrated analytical method such as HPLC-UV or quantitative NMR.
-
Calculation: Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and dilution factor.
Conclusion
This compound is a valuable synthetic intermediate whose effective use hinges on a precise knowledge of its physical properties. This guide has consolidated its key identifiers, physicochemical characteristics, and spectroscopic profile. By employing the detailed experimental protocols for characterization, researchers can ensure the identity, purity, and consistency of this compound, thereby enhancing the reliability and reproducibility of their synthetic endeavors in drug discovery and materials science.
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Introduction: The Critical Role of Solubility in a Key Synthetic Intermediate
An In-depth Technical Guide to the Solubility of Ethyl 5-chloro-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This compound is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] The presence of the chloro-, methyl-, and ethyl ester functional groups on the pyridine ring makes it a versatile building block for creating a diverse range of target compounds. The successful design of synthetic routes, purification strategies (like crystallization), and formulation processes hinges on a thorough understanding of its solubility profile.[2][3] Poorly characterized solubility can lead to significant challenges in reaction kinetics, yield optimization, and the development of scalable manufacturing processes.
This guide provides a comprehensive technical overview of the physicochemical properties and solubility characteristics of this compound. It moves beyond a simple data summary to equip researchers with the foundational knowledge and detailed experimental protocols necessary to generate reliable, high-quality solubility data in their own laboratories. We will explore the theoretical basis for its expected solubility behavior and provide robust, self-validating methodologies for its empirical determination.
Physicochemical Profile: Understanding the Molecule
A molecule's structure dictates its physical properties, which in turn govern its solubility. The key physicochemical parameters for this compound are summarized below. The calculated LogP value of approximately 2.4 suggests that the compound is moderately lipophilic, predicting a preference for organic solvents over aqueous media.[4]
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO₂ | [4][5] |
| Molecular Weight | 199.63 g/mol | [4][5] |
| CAS Number | 868636-76-4 | [5] |
| Calculated XLogP3 | 2.4 | [4] |
| Appearance | Varies; related compounds exist as solids or liquids | [1][6] |
| Boiling Point | Data not readily available; related isomers have BPs >200°C | [1][6][7] |
| Melting Point | Data not readily available; related isomers have MPs from 49-51°C | [8] |
Qualitative Solubility Profile
While extensive quantitative solubility data for this specific isomer is not widely available in public literature—a common scenario for specialized chemical intermediates—we can predict its behavior based on the fundamental principle of "like dissolves like" and its structural characteristics.[2][9] The molecule's moderate lipophilicity and the presence of an ethyl ester group suggest favorable interactions with a range of organic solvents.[9]
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Poorly Soluble / Insoluble | The molecule is predominantly non-polar, lacking sufficient hydrogen bonding capability to overcome the strong cohesive forces of water.[6][9] |
| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble | These solvents can engage in some hydrogen bonding and have significant non-polar character, allowing for effective solvation.[1] |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Soluble / Miscible | These solvents effectively solvate the molecule through dipole-dipole interactions without the steric hindrance of protic groups.[10] |
| Weakly Polar / Non-Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Toluene | Soluble / Miscible | The non-polar characteristics of these solvents align well with the lipophilic nature of the compound, leading to strong van der Waals interactions.[2][9][10] |
| Non-Polar | Hexane, Heptane | Sparingly Soluble to Insoluble | While the compound is lipophilic, the polarity induced by the ester and the pyridine nitrogen may limit its solubility in highly non-polar aliphatic hydrocarbons. |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
To move from qualitative estimates to quantitative data, a robust experimental protocol is essential. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing the true solubility of a compound at a given temperature.[9][11]
Causality and Trustworthiness in Experimental Design
This protocol is designed as a self-validating system. The use of excess solid is a critical control; its visible presence at the end of the experiment confirms that the solution has reached saturation and the measured concentration represents the true equilibrium solubility.[12] Precise temperature control is paramount, as solubility is highly temperature-dependent.
Step-by-Step Methodology
-
Preparation of Solvent System: Prepare the desired solvent (e.g., pH 7.4 PBS, ethanol, acetonitrile). Ensure the solvent is degassed if necessary to prevent bubble formation during the experiment.
-
Addition of Compound: Add an excess amount of solid this compound to a known volume of the solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). "Excess" means enough solid will remain undissolved at equilibrium. A starting point is typically 2-10 mg/mL.
-
Equilibration: Seal the vials and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is standard for many organic compounds.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of undissolved material, withdraw a sample of the supernatant and filter it through a chemically resistant, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE). This step is crucial to avoid artificially inflated results from suspended microparticles.
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, as detailed in the following section.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Analytical Protocol: Quantification by HPLC-UV
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method for accurately quantifying the concentration of this compound in the filtered sample due to its high specificity and sensitivity.[12][13][14]
Principle of Quantification
The method relies on creating a standard curve from solutions of known concentrations. The instrument's response (peak area) is plotted against concentration, generating a linear relationship. The peak area of the unknown sample is then used to calculate its concentration from this curve, ensuring accuracy.
Step-by-Step Methodology
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to create a primary stock solution of known concentration (e.g., 1 mg/mL).[13]
-
Calibration Standard Preparation: Perform serial dilutions of the primary stock solution to prepare a series of at least five calibration standards covering the expected solubility range.
-
HPLC Method Development: Develop a suitable isocratic or gradient reverse-phase HPLC method. A C18 column is a common starting point. The mobile phase (e.g., a mixture of acetonitrile and water) and UV detection wavelength should be optimized to give a sharp, symmetrical peak with a good signal-to-noise ratio.
-
Calibration Curve Generation: Inject the calibration standards into the HPLC system in triplicate. Plot the average peak area against the known concentration for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). A trustworthy calibration curve should have an R² value ≥ 0.999.
-
Sample Analysis: Dilute the filtered sample from the solubility experiment with the mobile phase to ensure its concentration falls within the range of the calibration curve. Inject the diluted sample into the HPLC system.
-
Concentration Calculation: Use the average peak area of the sample and the equation from the calibration curve to calculate the concentration in the diluted sample. Correct for the dilution factor to determine the final solubility in the original solvent.
HPLC Quantification Workflow Diagram
Caption: Workflow for Solute Quantification using the HPLC Calibration Curve Method.
Conclusion
While publicly documented quantitative solubility data for this compound is limited, a comprehensive analysis of its physicochemical properties strongly indicates a profile of high solubility in common polar aprotic and protic organic solvents and poor solubility in aqueous media. This guide empowers researchers and drug development professionals by providing not only this foundational understanding but also detailed, field-proven protocols for generating precise and reliable solubility data. The application of the gold-standard shake-flask method for thermodynamic solubility, coupled with accurate HPLC-UV quantification, ensures the generation of high-integrity data crucial for informed decision-making in synthesis, purification, and formulation development.
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An In-Depth Technical Guide to the Preparation of Ethyl 5-chloro-2-methylnicotinate
Abstract
This technical guide provides a comprehensive overview of the synthesis of Ethyl 5-chloro-2-methylnicotinate, a key intermediate in the development of pharmaceutical compounds. This document delves into the prevalent synthetic strategies, with a primary focus on a detailed, field-proven protocol involving the esterification of 5-chloro-2-methylnicotinic acid. The guide explains the underlying chemical principles, reaction mechanisms, and critical process parameters. Furthermore, it includes detailed procedures for product purification, analytical characterization, and essential safety protocols, designed to equip researchers, chemists, and drug development professionals with the knowledge to perform this synthesis safely and efficiently.
Introduction: Significance and Synthetic Overview
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural motifs—a pyridine ring, a chloro substituent, and an ethyl ester—make it a versatile building block for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The strategic placement of the chloro and methyl groups on the nicotinic acid scaffold allows for diverse downstream functionalization, enabling the exploration of novel chemical space in drug discovery programs.
The preparation of this compound can be approached through several synthetic routes. The most common and direct method is the Fischer esterification of the corresponding carboxylic acid, 5-chloro-2-methylnicotinic acid, with ethanol. An alternative strategy involves the synthesis of the chlorinated pyridine ring system from an amino precursor via a Sandmeyer reaction, followed by esterification. The choice of synthetic route is often dictated by the availability of starting materials, scalability, and overall cost-effectiveness. This guide will focus on the direct esterification method, valued for its reliability and operational simplicity.
Synthetic Strategy: The Esterification Pathway
The conversion of a carboxylic acid to an ester is a fundamental transformation in organic synthesis. For the preparation of this compound, the direct esterification of 5-chloro-2-methylnicotinic acid with ethanol is the preferred industrial and laboratory-scale method.
Causality Behind the Methodological Choice:
The reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid (H₂SO₄), or facilitated by reagents like thionyl chloride (SOCl₂).
-
Acid Catalysis (Fischer Esterification): This equilibrium-driven process involves the protonation of the carboxylic acid carbonyl group, enhancing its electrophilicity for nucleophilic attack by ethanol. To drive the equilibrium towards the product, excess ethanol is often used, and water, the reaction byproduct, is removed.
-
Thionyl Chloride Method: This approach converts the carboxylic acid into a highly reactive acyl chloride intermediate. The subsequent reaction with ethanol is rapid and irreversible, as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and escape the reaction mixture, driving the reaction to completion. This method is often preferred for its high yields and simpler work-up.[1]
This guide details the thionyl chloride method due to its efficiency and high conversion rate.
Recommended Synthetic Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound from 5-chloro-2-methylnicotinic acid using thionyl chloride and ethanol.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 5-chloro-2-methylnicotinic acid | 171.58 | 10.0 g | 0.0583 | Starting material. |
| Thionyl Chloride (SOCl₂) | 118.97 | 6.0 mL (8.7 g) | 0.0731 | 1.25 eq. Corrosive and lachrymatory. Handle in a fume hood. |
| Anhydrous Ethanol (EtOH) | 46.07 | 50 mL | - | Reagent and solvent. Must be anhydrous. |
| Toluene | 92.14 | 50 mL | - | Anhydrous solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~100 mL | - | For neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | Drying agent. |
| Ethyl Acetate | 88.11 | ~150 mL | - | Extraction solvent. |
Step-by-Step Experimental Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), and a dropping funnel, suspend 5-chloro-2-methylnicotinic acid (10.0 g, 0.0583 mol) in anhydrous toluene (50 mL).[2]
-
Formation of Acyl Chloride: Begin stirring the suspension. Slowly add thionyl chloride (6.0 mL, 0.0731 mol) dropwise from the dropping funnel over 15 minutes at room temperature. The addition is exothermic.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90°C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution and the dissolution of the starting material. The solution should become clear.
-
Removal of Excess Reagent: Cool the mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This step is crucial to prevent unwanted side reactions in the next step.
-
Esterification: Cool the resulting crude acyl chloride residue in an ice bath (0-5°C). Carefully and slowly add anhydrous ethanol (50 mL) to the flask with vigorous stirring. An exothermic reaction will occur.
-
Final Reflux: After the initial exothermic reaction subsides, remove the ice bath and heat the mixture to reflux for 1 hour to ensure complete esterification.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water (100 mL). Carefully neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until the pH of the aqueous layer is approximately 7-8.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic phase over anhydrous magnesium sulfate, then filter to remove the drying agent.[2]
-
Solvent Removal and Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid. Further purification can be achieved by vacuum distillation or column chromatography on silica gel if required.
Visualization of Workflow and Mechanism
Synthetic Pathway
Caption: Step-by-step experimental workflow for synthesis and analysis.
Product Characterization
Proper characterization is essential to confirm the identity, structure, and purity of the final product.
| Analysis Technique | Expected Results |
| Appearance | Colorless to pale yellow oil or low-melting solid. [3] |
| Melting Point | 45-47°C (for the corresponding methyl ester, ethyl ester is similar). [3] |
| Boiling Point | ~234°C at 760 mmHg (Predicted for methyl ester, ethyl ester will be slightly higher). [4] |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), methyl group (singlet), and two aromatic protons (two doublets or singlets) on the pyridine ring. [5] |
| ¹³C NMR | Resonances for the ester carbonyl, ethyl carbons, methyl carbon, and pyridine ring carbons. [6] |
| GC-MS | A single major peak in the gas chromatogram with a mass spectrum corresponding to the molecular ion [M]⁺ and characteristic fragmentation pattern. |
Safety and Handling
Handling the chemicals involved in this synthesis requires strict adherence to safety protocols to minimize risks.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile). [7]All operations should be conducted inside a certified chemical fume hood. [8]* Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a strong lachrymator. It reacts violently with water to release toxic HCl and SO₂ gases. Avoid inhalation and skin contact. [1]Use a scrubber to neutralize evolved gases.
-
Solvents (Toluene, Ethyl Acetate): Flammable liquids. Keep away from ignition sources. Ensure proper ventilation. [8]* Product (this compound): May cause skin, eye, and respiratory irritation. Avoid contact and inhalation. [9]* Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. [9] * Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [7] * Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention. [10] * Spills: Absorb small spills with an inert material (e.g., sand or vermiculite) and dispose of it as hazardous waste. [8]
-
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield | Incomplete reaction. | Ensure reagents are anhydrous. Extend reflux times. Confirm complete removal of excess SOCl₂ before adding ethanol. |
| Loss during work-up. | Ensure pH is fully neutralized before extraction. Perform multiple extractions. | |
| Product is Dark/Impure | Reaction temperature too high. | Maintain controlled heating during reflux. |
| Incomplete removal of SOCl₂. | Ensure thorough removal of volatiles under vacuum before adding ethanol. | |
| Purify the crude product by column chromatography or vacuum distillation. | ||
| Difficult Neutralization | Excess unreacted acyl chloride. | Add the reaction mixture to ice water slowly and carefully before beginning neutralization with bicarbonate. |
Conclusion
The synthesis of this compound via the esterification of its corresponding carboxylic acid with thionyl chloride and ethanol is a robust and high-yielding method. This guide provides a detailed protocol, emphasizing the rationale behind procedural choices, safety considerations, and analytical validation. By adhering to this comprehensive methodology, researchers and chemists can reliably prepare this valuable intermediate for applications in pharmaceutical research and development.
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Patsnap. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Eureka. Retrieved from [Link]
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National Institutes of Health. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. PMC. Retrieved from [Link]
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Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of Ethyl 5-chloro-2-methylnicotinate
Part 1: Executive Summary & Strategic Synthetic Analysis
This guide provides a comprehensive technical overview for the synthesis of Ethyl 5-chloro-2-methylnicotinate, a key intermediate in the development of pharmaceuticals and other advanced chemical entities. The specified topic requests a synthetic route from 5-chloronicotinic acid. It is crucial for researchers and process chemists to recognize that this transformation is not a single-step reaction. The designated starting material, 5-chloronicotinic acid, lacks the C2-methyl group present in the final product. Therefore, a multi-step sequence involving the introduction of this methyl group onto the pyridine ring would be necessary prior to the final esterification.
From a process efficiency and industrial viability standpoint, the most direct and logical synthetic pathway commences with 5-chloro-2-methylnicotinic acid. This guide is structured to reflect this practical reality. We will provide a detailed, field-proven protocol for the direct esterification of 5-chloro-2-methylnicotinic acid. Additionally, we will discuss the more complex, hypothetical pathway from 5-chloronicotinic acid to provide a complete scientific perspective on the challenges and strategic considerations involved in pyridine ring functionalization.
Part 2: Primary Synthesis Route: Esterification of 5-Chloro-2-Methylnicotinic Acid
The conversion of a carboxylic acid to an ester is a cornerstone reaction in organic synthesis. For the synthesis of this compound from its corresponding acid, two robust and widely adopted methods are presented: the classic acid-catalyzed Fischer-Speier Esterification and the more reactive thionyl chloride-mediated pathway.
Principle and Mechanism: Fischer-Speier Esterification
Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2] The reaction is typically driven to completion by using a large excess of the alcohol, which serves as both reactant and solvent, and sometimes by the removal of water.[1][3]
The mechanism proceeds through a series of reversible protonation, addition, and elimination steps (PADPED):
-
Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the strong acid catalyst, significantly increasing the electrophilicity of the carbonyl carbon.[2]
-
Nucleophilic Attack: A molecule of ethanol attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination: A molecule of water is eliminated, forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated by a weak base (like water or another molecule of ethanol) to yield the final ester product and regenerate the acid catalyst.
Caption: Fischer-Speier Esterification Mechanism.
Experimental Protocol I: Fischer Esterification using Sulfuric Acid
This protocol leverages concentrated sulfuric acid as both a catalyst and a dehydrating agent.
Materials & Equipment:
-
Reagents: 5-chloro-2-methylnicotinic acid, Absolute Ethanol (anhy.), Concentrated Sulfuric Acid (H₂SO₄), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄), Ethyl Acetate.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, standard glassware.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask charged with 5-chloro-2-methylnicotinic acid (1.0 eq), add an excess of absolute ethanol (10-20 eq). The ethanol serves as both the reactant and the solvent.
-
Catalyst Addition: While stirring the mixture, cautiously add concentrated sulfuric acid (0.1-0.2 eq) dropwise. An exotherm may be observed.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C). Maintain reflux for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
Solvent Removal: After completion, cool the reaction to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Neutralization & Extraction: Dilute the residue with ethyl acetate. Transfer the solution to a separatory funnel and slowly add saturated sodium bicarbonate solution to neutralize the remaining acid. Caution: Vigorous CO₂ evolution will occur. Continue adding NaHCO₃ solution until effervescence ceases and the aqueous layer is neutral or slightly basic (pH 7-8).
-
Washing: Separate the organic layer and wash it sequentially with water and then brine to remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Experimental Protocol II: Thionyl Chloride Mediated Esterification
This method proceeds via a highly reactive acyl chloride intermediate and is often faster and higher yielding because it is irreversible.[4][5][6]
Materials & Equipment:
-
Reagents: 5-chloro-2-methylnicotinic acid, Thionyl Chloride (SOCl₂), Absolute Ethanol (anhy.), Toluene (optional, as solvent), Saturated Sodium Bicarbonate (NaHCO₃) solution.
-
Equipment: Round-bottom flask with a reflux condenser and gas outlet/scrubber, dropping funnel, magnetic stirrer/hotplate.
Step-by-Step Methodology:
-
Acyl Chloride Formation: Suspend 5-chloro-2-methylnicotinic acid (1.0 eq) in a minimal amount of an inert solvent like toluene. Add a catalytic amount of DMF (1-2 drops). Add thionyl chloride (1.5-2.0 eq) dropwise at room temperature. Caution: This reaction releases toxic SO₂ and HCl gas and must be performed in a well-ventilated fume hood with a scrubber.
-
Reaction: Gently heat the mixture to 50-70 °C for 1-2 hours until the evolution of gas ceases and the starting material is consumed (monitor by TLC).
-
Solvent Removal: Remove the excess thionyl chloride and toluene under reduced pressure.
-
Esterification: Cool the resulting crude acyl chloride in an ice bath. Cautiously add absolute ethanol (5-10 eq) dropwise. The reaction is exothermic.
-
Completion: Once the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until completion.
-
Work-up: Quench the reaction by carefully pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution. Extract the product with ethyl acetate.
-
Isolation: Wash, dry, and concentrate the organic layer as described in Protocol I to obtain the product.
Data Presentation
| Parameter | 5-chloro-2-methylnicotinic acid | Ethanol | This compound |
| Molecular Formula | C₇H₆ClNO₂ | C₂H₆O | C₉H₁₀ClNO₂ |
| Molar Mass ( g/mol ) | 171.58 | 46.07 | 199.63[7] |
| Appearance | White to off-white solid | Colorless liquid | Colorless to pale yellow liquid/oil |
| Boiling Point (°C) | - | 78.4 | ~248 °C (Predicted) |
| Typical Yield | - | - | >90% (Thionyl Chloride method) |
General Experimental Workflow
Caption: General workflow for ester synthesis and purification.
Part 3: Hypothetical Synthesis from 5-Chloronicotinic Acid
Synthesizing the target molecule from 5-chloronicotinic acid is a significantly more complex endeavor due to the need for C-H activation and functionalization at the C2 position of the pyridine ring. While multiple strategies could be devised, a plausible, though challenging, route is outlined below.
Proposed Multi-Step Pathway:
Caption: A potential multi-step synthesis route.
Discussion of Steps:
-
N-Oxidation: The pyridine nitrogen is oxidized using an agent like m-CPBA or H₂O₂. This alters the electronic properties of the ring, making the C2 and C6 positions susceptible to nucleophilic attack.
-
Activation & Methylation: This is the most challenging step. One approach involves activating the N-oxide with a reagent like phosphorus oxychloride (POCl₃) to facilitate nucleophilic substitution. Subsequent reaction with a methyl nucleophile (e.g., a Grignard reagent or an organozinc compound) could introduce the methyl group at the C2 position. This step often suffers from issues with regioselectivity and side reactions.
-
Deoxygenation: The N-oxide functionality must be removed to yield the desired pyridine. This is typically achieved using a reducing agent such as phosphorus trichloride (PCl₃).
-
Esterification: The resulting 5-chloro-2-methylnicotinic acid is then esterified using one of the protocols described in Part 2.
This multi-step route involves hazardous reagents, challenging reactions, and multiple purification steps, making it far less economical and efficient for large-scale production compared to starting with the correctly substituted nicotinic acid.
Part 4: Conclusion
The synthesis of this compound is most efficiently and economically achieved via the direct esterification of 5-chloro-2-methylnicotinic acid. Both the classic Fischer esterification and the thionyl chloride-mediated methods are reliable, with the latter often providing higher yields in shorter reaction times. This guide provides detailed, actionable protocols for researchers in drug development and process chemistry. The analysis also underscores a critical principle of synthetic strategy: the selection of an appropriate starting material that minimizes the number of synthetic steps is paramount for developing a viable and scalable chemical process.
References
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A Technical Guide to the Spectroscopic Characterization of Ethyl 5-chloro-2-methylnicotinate
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-chloro-2-methylnicotinate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of the compound's structural features as elucidated by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reliability.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Its chemical structure, comprising a pyridine ring with chloro, methyl, and ethyl ester functional groups, presents a unique spectroscopic fingerprint. Accurate characterization of this molecule is paramount for quality control, reaction monitoring, and understanding its chemical behavior. This guide will delve into the predicted and expected spectroscopic data for this compound, providing a robust framework for its identification and analysis.
Molecular Structure
The structural formula of this compound is presented below. The numbering of the atoms is provided for clarity in the subsequent spectroscopic analysis.
Figure 1. Chemical structure of this compound.
I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for this compound in a standard deuterated solvent like CDCl₃ are summarized in the table below. These predictions are based on the analysis of structurally similar compounds.[1][2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | d | 1H | H6 |
| ~8.0 | d | 1H | H4 |
| ~4.4 | q | 2H | -OCH₂CH₃ |
| ~2.7 | s | 3H | -CH₃ (on ring) |
| ~1.4 | t | 3H | -OCH₂CH₃ |
Experimental Protocol for ¹H NMR Spectroscopy
A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Standard acquisition parameters on a 400 MHz spectrometer would include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.
-
Data Acquisition: Acquire the free induction decay (FID) over 16 to 32 scans to ensure a good signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction to obtain the final spectrum.
Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum provides a clear fingerprint of the molecule's structure:
-
Aromatic Protons (H4 and H6): The two protons on the pyridine ring are expected to appear as doublets in the downfield region (~8.0-8.5 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing nature of the nitrogen atom and the ester group. The splitting pattern (doublets) arises from coupling to each other.
-
Ethyl Ester Protons: The ethyl group of the ester will give rise to two distinct signals. The methylene protons (-OCH₂CH₃) are expected to appear as a quartet around 4.4 ppm due to coupling with the adjacent methyl protons. The methyl protons (-OCH₂CH₃) will appear as a triplet around 1.4 ppm due to coupling with the adjacent methylene protons.
-
Methyl Proton (on ring): The methyl group attached to the pyridine ring is expected to be a singlet around 2.7 ppm as there are no adjacent protons to couple with.
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An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 5-chloro-2-methylnicotinate
Introduction
Ethyl 5-chloro-2-methylnicotinate is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in pharmaceutical and agrochemical research. Its structural integrity is paramount for its function as a synthetic intermediate. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is the definitive analytical technique for the structural elucidation and purity assessment of such organic molecules.[1][2] This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, grounded in fundamental principles and supported by data from analogous structures. We will dissect the expected chemical shifts, spin-spin coupling patterns, and integration values, offering a self-validating framework for researchers to confirm the molecule's identity.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, one must first identify the chemically non-equivalent protons within the molecule. This compound possesses five distinct proton environments, which are systematically labeled in the diagram below. The symmetry of the molecule (or lack thereof) dictates that the two aromatic protons are distinct, as are the protons of the methyl and ethyl substituents.
Figure 1: Molecular structure of this compound with distinct proton environments labeled (a-e).
Predicted ¹H NMR Spectral Data
The following table summarizes the anticipated ¹H NMR data for this compound, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[3] Predictions are based on established chemical shift principles for substituted pyridines and related ethyl esters.[4][5][6]
| Label | Assigned Protons | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| (a) | H-6 | ~8.4 - 8.6 | 1H | Doublet (d) | ~2.5 Hz |
| (b) | H-4 | ~8.0 - 8.2 | 1H | Doublet (d) | ~2.5 Hz |
| (c) | -O-CH₂ -CH₃ | ~4.3 - 4.4 | 2H | Quartet (q) | ~7.1 Hz |
| (d) | -O-CH₂-CH₃ | ~1.3 - 1.4 | 3H | Triplet (t) | ~7.1 Hz |
| (e) | 2-CH₃ | ~2.6 - 2.7 | 3H | Singlet (s) | N/A |
In-Depth Analysis of Spectral Signals
Aromatic Protons: H-6 (a) and H-4 (b)
The pyridine ring protons are located in the most deshielded (downfield) region of the spectrum, a characteristic of aromatic systems.[7]
-
Chemical Shift: The nitrogen atom and the two electron-withdrawing substituents (chloro at C-5 and ethyl carboxylate at C-3) significantly reduce the electron density of the ring. This deshielding effect shifts the attached protons downfield. H-6 (a) is adjacent to the electronegative nitrogen atom, placing it furthest downfield, predicted around 8.4-8.6 ppm. H-4 (b) is also strongly influenced by the adjacent chloro and ester groups, and is expected in the 8.0-8.2 ppm range.
-
Multiplicity: In a 3,5-disubstituted pyridine system like this, the H-4 and H-6 protons are separated by four bonds. They will couple to each other through a phenomenon known as meta-coupling (⁴J). This results in both signals appearing as sharp doublets, with a small coupling constant (J) typically in the range of 2-3 Hz.
Ethyl Ester Protons: Methylene (c) and Methyl (d)
The ethyl ester group gives rise to a highly characteristic and easily identifiable set of signals.[6]
-
Chemical Shift: The methylene protons (-O-CH₂ -, c) are directly attached to an electronegative oxygen atom, which strongly deshields them. Consequently, they appear at a relatively downfield position for aliphatic protons, around 4.3-4.4 ppm. The terminal methyl protons (-CH₃ , d) are further from the oxygen and thus resonate at a much more shielded, upfield position, typically 1.3-1.4 ppm.[8]
-
Multiplicity: These protons exhibit vicinal coupling (³J). The methylene signal (c) is split by its three neighbors on the terminal methyl group into a quartet (n+1 = 3+1 = 4), according to the n+1 rule.[7] Conversely, the terminal methyl signal (d) is split by its two neighbors on the methylene group into a triplet (n+1 = 2+1 = 3). The coupling constant for both the quartet and the triplet will be identical, approximately 7.1 Hz, confirming their connectivity.
Pyridine Methyl Protons (e)
-
Chemical Shift: The methyl group at the C-2 position is attached directly to the aromatic pyridine ring. This environment is more deshielded than a standard alkane, shifting its resonance to approximately 2.6-2.7 ppm.
-
Multiplicity: As there are no adjacent protons for this methyl group to couple with, its signal appears as a sharp singlet. The integration value of 3H further confirms its assignment as a methyl group.[8]
Standard Experimental Protocol
For reliable and reproducible results, the following methodology should be employed.
4.1 Sample Preparation
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.
-
Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.
4.2 Data Acquisition
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 (adjust as needed for signal-to-noise)
-
-
Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative proton ratios.
Workflow for Spectral Analysis
The logical process for confirming the structure from the acquired spectrum is outlined below.
Figure 2: A logical workflow for the step-by-step interpretation and verification of the ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound provides a unique and definitive fingerprint for its molecular structure. The five distinct signals—two doublets in the aromatic region, a singlet for the ring-bound methyl group, and a characteristic quartet-triplet pattern for the ethyl ester—all appear in predictable chemical shift regions with expected integration and coupling constants. By following the analytical framework and experimental protocol detailed in this guide, researchers can confidently verify the identity and purity of this important chemical intermediate, ensuring the integrity of their subsequent research and development activities.
References
-
The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of methyl benzoate. Retrieved from [Link]
-
Defense Technical Information Center (DTIC). (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Retrieved from [Link]
- Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics.
-
AIP Publishing. (1965). Analysis of the NMR Spectrum of Pyridine. J. Chem. Phys. 43, 3442. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Retrieved from [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Serbian Chemical Society. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate-polyethylene glycol ester ligands. J. Serb. Chem. Soc. 88 (12). Retrieved from [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
-
ChemBK. (2024). 5-chloro-nicotinic acid ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-chloro-4-methylnicotinate. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0039522). Retrieved from [Link]
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- 5. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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An In-depth Technical Guide to the ¹³C NMR Spectrum of Ethyl 5-chloro-2-methylnicotinate
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 5-chloro-2-methylnicotinate. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document will delve into the theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and a thorough guide to its interpretation, grounded in established scientific principles.
Introduction
This compound is a substituted pyridine derivative. The precise characterization of such molecules is paramount in fields like medicinal chemistry and materials science, where structure dictates function. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the carbon framework of a molecule. Understanding the ¹³C NMR spectrum of this compound allows for unambiguous structural confirmation and purity assessment.
The structure of this compound, with its distinct electronic environment around each carbon atom, gives rise to a unique ¹³C NMR spectrum. The pyridine ring, substituted with a chloro, a methyl, and an ethyl carboxylate group, presents a fascinating case for spectral analysis due to the interplay of electron-withdrawing and electron-donating effects.
Theoretical Prediction of the ¹³C NMR Spectrum
Predicting the ¹³C NMR spectrum of a molecule before its experimental acquisition is a crucial step in spectral assignment. This prediction is based on the principle of additivity of substituent effects on aromatic systems.[1] The chemical shift of each carbon atom in the pyridine ring can be estimated by considering the chemical shifts of pyridine as a base and then adding empirically derived substituent chemical shift (SCS) increments for the chloro, methyl, and ethyl carboxylate groups.[1][2][3]
Several computational methods and software programs are also available for more accurate predictions of ¹³C NMR chemical shifts.[2][3][4] These programs often utilize large databases of known spectra and employ various algorithms, from simple incremental calculations to more sophisticated quantum mechanical models, to provide estimated chemical shift values.[2]
Below is a table of predicted ¹³C NMR chemical shifts for this compound. These values are estimated based on the analysis of related substituted pyridines and general substituent effects.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C2 | ~160 | Attached to nitrogen and a methyl group. The nitrogen atom is deshielding. |
| C3 | ~125 | Attached to the electron-withdrawing ethyl carboxylate group. |
| C4 | ~138 | Meta to the chloro and methyl groups, ortho to the ester. |
| C5 | ~130 | Attached to the electronegative chlorine atom, leading to deshielding. |
| C6 | ~150 | Ortho to the nitrogen and meta to the chloro group. |
| C=O (Ester) | ~165 | Typical chemical shift for a carbonyl carbon in an ester. |
| -OCH₂CH₃ (Methylene) | ~62 | Methylene carbon of the ethyl ester group. |
| -OCH₂CH₃ (Methyl) | ~14 | Methyl carbon of the ethyl ester group. |
| 2-CH₃ (Methyl) | ~24 | Methyl group attached to the pyridine ring at the C2 position. |
Experimental Protocol for ¹³C NMR Spectrum Acquisition
The following protocol outlines a robust method for acquiring a high-quality ¹³C NMR spectrum of this compound.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound.
-
Concentration: Prepare a solution of approximately 10-20 mg of this compound in 0.5-0.7 mL of CDCl₃.
-
Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Spectrometer Setup and Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
-
Probe Tuning: Tune and match the NMR probe to the ¹³C frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0-200 ppm).
-
Acquisition Time: Typically around 1-2 seconds.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Number of Scans: Accumulate a sufficient number of scans (e.g., 128 or more) to achieve an adequate signal-to-noise ratio.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Perform manual or automatic phase correction to obtain a properly phased spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the solvent peak (CDCl₃ at δ = 77.16 ppm) or the TMS signal if used.
-
Peak Picking: Identify and label the chemical shifts of all observed peaks.
Spectral Interpretation and Assignment
The interpretation of the ¹³C NMR spectrum involves assigning each observed peak to a specific carbon atom in the molecule. This process is guided by the predicted chemical shifts, signal intensities, and, if available, data from advanced NMR experiments like DEPT (Distortionless Enhancement by Polarization Transfer).
-
Quaternary Carbons: The carbons at positions 2, 3, and 5, as well as the carbonyl carbon, are quaternary and will typically show weaker signals due to longer relaxation times.
-
CH Carbons: The carbons at positions 4 and 6 are CH carbons and will generally have stronger signals.
-
CH₂ and CH₃ Carbons: The methylene and methyl carbons of the ethyl group and the methyl group at C2 will appear in the upfield region of the spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the experimental workflow for acquiring the ¹³C NMR spectrum.
Caption: Experimental workflow for ¹³C NMR analysis.
Conclusion
This guide has provided a comprehensive overview of the ¹³C NMR spectroscopy of this compound. By combining theoretical predictions with a detailed experimental protocol and a systematic approach to spectral interpretation, researchers can confidently characterize this molecule. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of a wide range of organic compounds.
References
-
Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]
-
Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]
-
Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the ¹³C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. [Link]
-
GIAO/DFT calculated values of proton and carbon chemical shifts and coupling constants. (2006). Semantic Scholar. [Link]
-
Krygowski, T. M., & Szatylowicz, H. (2010). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 15(1), 327–341. [Link]
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An In-depth Technical Guide to the Mass Spectrum of Ethyl 5-chloro-2-methylnicotinate
Abstract
This guide provides a comprehensive analysis of the mass spectrometric behavior of Ethyl 5-chloro-2-methylnicotinate, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. We delve into the theoretical underpinnings of its mass spectrum, including isotopic abundance calculations, and present a detailed examination of its fragmentation patterns under Electron Ionization (EI) conditions. Key fragmentation pathways, such as alpha-cleavage, loss of the ethoxy group, and the McLafferty rearrangement, are elucidated. This document serves as a practical reference for the structural characterization of this molecule and related compounds using mass spectrometry.
Introduction
This compound (C₉H₁₀ClNO₂) is a halogenated heterocyclic compound. Its structural verification is a critical step in synthesis and drug development workflows. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, offering precise molecular weight determination and detailed structural information through the analysis of fragmentation patterns. This guide explains the theoretical basis for the mass spectrum of this specific molecule and provides a predictive framework for its interpretation, grounded in established principles of organic mass spectrometry.
Molecular Structure and Theoretical Mass Data
Understanding the mass spectrum begins with the molecule's fundamental properties.
Chemical Structure:
Figure 1: Chemical Structure of this compound
Molecular Formula: C₉H₁₀ClNO₂[1]
Molecular Weight Calculation: The nominal molecular weight is 200 g/mol . However, for high-resolution mass spectrometry, the monoisotopic mass is used, calculated from the most abundant isotopes of each element.
-
Monoisotopic Mass: 199.0400
-
Average Molecular Weight: 199.634 g/mol [1]
A defining characteristic of chlorine-containing compounds in mass spectrometry is the presence of two stable isotopes: ³⁵Cl (75.76% abundance) and ³⁷Cl (24.24% abundance).[2] This results in a distinctive isotopic pattern for the molecular ion (M⁺) and any chlorine-containing fragments, appearing as two peaks separated by 2 m/z units (M and M+2) with an approximate intensity ratio of 3:1.[3][4]
Table 1: Predicted Isotopic Distribution for the Molecular Ion [C₉H₁₀ClNO₂]⁺
| Ion | m/z (Monoisotopic) | Relative Abundance (%) | Cause |
| M⁺ | 199.0400 | 100.00 | Contains ³⁵Cl and ¹²C₉ |
| M+1 | 200.0434 | 10.05 | Contains ¹³C₁ and ³⁵Cl |
| M+2 | 201.0371 | 32.50 | Contains ³⁷Cl and ¹²C₉ |
| M+3 | 202.0404 | 3.26 | Contains ¹³C₁ and ³⁷Cl |
Experimental Methodology: A Generalized Protocol
Accurate mass spectral data acquisition relies on a well-defined experimental protocol. While instrument parameters may vary, the following outlines a standard workflow for analyzing a compound like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.
General MS Workflow
The overall process involves introducing the sample, ionizing it, separating the ions by their mass-to-charge ratio, and detecting them.
Caption: Generalized workflow for GC-MS analysis.
Step-by-Step Protocol
-
Sample Preparation:
-
Dissolve ~1 mg of this compound in 1 mL of a volatile, high-purity solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Perform serial dilutions to achieve a final concentration of approximately 10-50 µg/mL. Rationale: This concentration range prevents detector saturation while ensuring a strong signal-to-noise ratio.
-
-
GC-MS Instrument Setup (Example Parameters):
-
Injector: Set to 250°C, splitless mode. Rationale: Ensures rapid volatilization of the analyte without thermal degradation.
-
GC Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min. Hold for 5 minutes. Rationale: This temperature program effectively separates the analyte from solvent and potential impurities.
-
Ion Source (EI): Set temperature to 230°C. Use a standard electron energy of 70 eV. Rationale: 70 eV is the industry standard, providing reproducible fragmentation patterns and extensive spectral libraries for comparison.
-
Mass Analyzer (Quadrupole): Scan range from m/z 40 to 300. Rationale: This range covers the molecular ion and all expected major fragments.
-
Interpretation of the Electron Ionization (EI) Mass Spectrum
In EI, the high energy (70 eV) bombardment results in the formation of a molecular ion (M⁺•) which is a radical cation. This ion is energetically unstable and undergoes a series of predictable fragmentation reactions.
The Molecular Ion Peak (M⁺•)
The molecular ion peak is expected at m/z 199 (for the ³⁵Cl isotope) and m/z 201 (for the ³⁷Cl isotope). The presence of this pair of peaks in an approximate 3:1 intensity ratio is the primary indicator of a molecule containing a single chlorine atom.[2][3]
Key Fragmentation Pathways
The structure of this compound suggests several probable fragmentation pathways common to esters and aromatic compounds.[5][6]
Table 2: Predicted Major Fragments in the EI Spectrum
| m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Fragment Ion | Fragmentation Pathway Description |
| 170 | 172 | [M - C₂H₅]⁺ | α-cleavage with loss of the ethyl radical from the ester. |
| 154 | 156 | [M - OC₂H₅]⁺ | Cleavage of the C-O bond with loss of the ethoxy radical. A very common pathway for ethyl esters.[5] |
| 171 | 173 | [M - C₂H₄]⁺• | McLafferty Rearrangement with loss of a neutral ethene molecule.[7][8][9] |
| 126 | 128 | [M - C₂H₅ - CO₂]⁺ | Subsequent loss of carbon dioxide from the [M - C₂H₅]⁺ fragment. |
| 127 | 129 | [M - C₄H₅O₂]⁺ | Loss of the entire ethyl carboxylate group. |
Pathway A: Loss of the Ethoxy Radical
This is one of the most characteristic fragmentations of ethyl esters.[5] The bond between the carbonyl carbon and the ester oxygen cleaves, leading to the loss of an ethoxy radical (•OC₂H₅).
Caption: Loss of the ethoxy radical.
The resulting acylium ion at m/z 154/156 is resonance-stabilized and often represents a significant peak in the spectrum.
Pathway B: McLafferty Rearrangement
The McLafferty rearrangement is a classic fragmentation pathway for molecules containing a carbonyl group and an accessible gamma-hydrogen.[8][9] In this case, a hydrogen from the ethyl group is transferred to the carbonyl oxygen via a six-membered transition state, leading to the elimination of a neutral ethylene molecule (C₂H₄).[7]
Caption: McLafferty rearrangement pathway.
This rearrangement produces a radical cation at m/z 171/173 . This peak can be diagnostic for the presence of an ethyl ester or longer alkyl chain.
Pathway C: Loss of the Ethyl Radical
Alpha-cleavage adjacent to the carbonyl group can also result in the loss of the ethyl radical (•C₂H₅).
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- 7. en.notes.fluorine1.ru [en.notes.fluorine1.ru]
- 8. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 9. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to the Infrared Spectrum of Ethyl 5-chloro-2-methylnicotinate
Abstract
Ethyl 5-chloro-2-methylnicotinate is a substituted pyridine derivative of significant interest in the development of pharmaceuticals and agrochemicals. Its structural elucidation and quality control are paramount, with Infrared (IR) spectroscopy serving as a rapid, non-destructive, and highly informative analytical technique. This guide provides a detailed theoretical analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound. By dissecting the molecule into its constituent functional groups—a substituted pyridine ring, an α,β-unsaturated ethyl ester, a methyl group, and a chloro substituent—we predict the characteristic vibrational modes and their corresponding absorption frequencies. This document is intended for researchers, chemists, and quality control specialists who require a foundational understanding of the molecule's spectral features for identification, purity assessment, and reaction monitoring.
Introduction to Spectroscopic Analysis
Infrared spectroscopy probes the vibrational transitions within a molecule when it interacts with infrared radiation. Specific functional groups absorb IR radiation at characteristic frequencies, causing the covalent bonds to stretch, bend, or rock. The resulting spectrum is a unique molecular "fingerprint," providing invaluable information about the chemical structure. For a molecule like this compound, which contains multiple functional groups, the IR spectrum is a composite of absorptions that, when correctly interpreted, can confirm its identity and structural integrity. The analysis herein is based on established principles of vibrational spectroscopy applied to the specific architecture of the title compound.
Molecular Structure and Vibrational Mode Analysis
The structure of this compound dictates its IR spectrum. The key components are:
-
Aromatic Heterocycle: A pyridine ring, which is substituted, leading to specific C-H and ring stretching and bending vibrations.
-
Ester Functionality: An ethyl ester group (-COOCH₂CH₃) directly attached to the aromatic ring. This conjugation influences the characteristic carbonyl (C=O) frequency.
-
Alkyl Substituents: A methyl group (-CH₃) on the pyridine ring and an ethyl group (-CH₂CH₃) from the ester.
-
Halogen Substituent: A chlorine atom (-Cl) attached to the pyridine ring.
Each of these groups gives rise to predictable absorption bands, which will be explored in the following sections.
Logical Flow: From Structure to Spectrum
The following diagram illustrates the relationship between the molecular structure of this compound and the key regions of its predicted IR spectrum.
Caption: Relationship between functional groups and predicted IR regions.
Theoretical Infrared Spectrum Analysis
This section details the predicted absorption bands for this compound, categorized by wavenumber regions.
The C-H Stretching Region (3200 - 2800 cm⁻¹)
-
Aromatic C-H Stretch (> 3000 cm⁻¹): The pyridine ring contains C-H bonds. The stretching vibrations of these sp²-hybridized C-H bonds are expected to produce weak to medium intensity, sharp absorption bands appearing just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range.[1]
-
Aliphatic C-H Stretch (< 3000 cm⁻¹): The methyl and ethyl groups contain sp³-hybridized C-H bonds. Their symmetric and asymmetric stretching vibrations will result in multiple, medium-to-strong, sharp bands in the 2850-2980 cm⁻¹ region.
The Carbonyl and Double Bond Region (1800 - 1500 cm⁻¹)
-
Ester Carbonyl (C=O) Stretch (~1720 cm⁻¹): This is typically the most intense and sharpest absorption band in the spectrum, making it highly diagnostic.[2][3] For a standard saturated aliphatic ester, this band appears around 1735-1750 cm⁻¹. However, in this compound, the ester is conjugated with the pyridine ring. This resonance effect delocalizes the pi-electrons, slightly weakening the C=O double bond and lowering its vibrational frequency. Therefore, the C=O stretching absorption is predicted to be strong and sharp in the range of 1715-1730 cm⁻¹ .[4][5]
-
Aromatic Ring (C=C and C=N) Stretches (1600 - 1450 cm⁻¹): The pyridine ring will exhibit several characteristic stretching vibrations in this region. These bands, arising from the C=C and C=N bonds of the aromatic system, typically appear as a series of medium-to-strong absorptions. Expect bands around 1580, 1550, and 1470 cm⁻¹. The exact positions are influenced by the substitution pattern on the ring.
The Fingerprint Region (< 1500 cm⁻¹)
This region contains a high density of complex vibrational absorptions, including bending and stretching modes that are unique to the overall molecular structure.
-
Alkyl C-H Bending (~1465 cm⁻¹ and ~1375 cm⁻¹): The methyl and ethyl groups will show characteristic C-H bending (scissoring and rocking) vibrations. An absorption around 1465 cm⁻¹ is expected for CH₂ and CH₃ bending, while a more distinct band near 1375 cm⁻¹ is characteristic of a methyl group's symmetric bend.
-
Ester C-O Stretches (1300 - 1000 cm⁻¹): The ester functional group is characterized by two strong C-O stretching bands.[4][6] One corresponds to the C(=O)-O bond (asymmetric stretch) and the other to the O-CH₂ bond (symmetric stretch). These typically appear as two distinct, strong absorptions within the 1300-1100 cm⁻¹ range, providing crucial evidence for the presence of an ester.
-
C-Cl Stretch (850 - 550 cm⁻¹): The stretching vibration of the carbon-chlorine bond is expected in the lower frequency range of the fingerprint region. For aromatic chloro compounds, this band typically appears between 850 and 550 cm⁻¹.[1] Its intensity can vary from medium to strong.
Summary of Predicted IR Absorption Bands
The table below summarizes the principal predicted infrared absorption bands for this compound, their expected wavenumber ranges, intensities, and the vibrational modes responsible.
| Wavenumber Range (cm⁻¹) | Intensity | Functional Group | Vibrational Mode Assignment |
| 3100 - 3030 | Medium to Weak | Aromatic C-H (Pyridine) | C-H Stretch |
| 2980 - 2850 | Medium to Strong | Aliphatic C-H (Ethyl, Methyl) | C-H Symmetric & Asymmetric Stretch |
| 1730 - 1715 | Very Strong, Sharp | α,β-Unsaturated Ester | C=O Carbonyl Stretch |
| 1600 - 1450 | Medium to Strong | Pyridine Ring | C=C and C=N Ring Stretches |
| ~1465 | Medium | Alkyl C-H | CH₂/CH₃ Bending (Scissoring) |
| ~1375 | Medium | Methyl C-H | CH₃ Symmetric Bending (Umbrella) |
| 1300 - 1100 | Strong (Two Bands) | Ester C-O | C-O Asymmetric & Symmetric Stretch |
| 850 - 550 | Medium to Strong | Aryl-Cl | C-Cl Stretch |
Standard Protocol for FTIR Spectrum Acquisition
To validate the theoretical predictions, an experimental spectrum should be acquired. The following protocol outlines a standard method for analyzing a solid or liquid sample using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is common in modern laboratories.
5.1 Objective: To obtain a high-resolution, reproducible FTIR spectrum of this compound.
5.2 Materials & Equipment:
-
FTIR Spectrometer (e.g., PerkinElmer, Thermo Fisher, Bruker)
-
ATR Accessory with a diamond or zinc selenide crystal
-
Sample of this compound
-
Spatula
-
Solvent for cleaning (e.g., Isopropanol or Acetone)
-
Lint-free wipes (e.g., Kimwipes)
5.3 Experimental Workflow:
Caption: Workflow for acquiring an FTIR-ATR spectrum.
5.4 Step-by-Step Procedure:
-
Preparation: Ensure the ATR crystal surface is impeccably clean. Use a lint-free wipe dampened with isopropanol to gently clean the surface and allow it to fully evaporate.
-
Background Collection: With the clean, empty ATR accessory in place, run a background scan. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the this compound sample directly onto the center of the ATR crystal. For a solid, a spatula tip's worth is sufficient. For a liquid, one drop is adequate.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. This is critical for achieving a high-quality spectrum.
-
Sample Scan: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard scanning range is 4000 cm⁻¹ to 400 cm⁻¹.
-
Cleaning: After the measurement, retract the press, and thoroughly clean the sample from the crystal using a solvent-dampened wipe.
-
Data Processing: Use the spectrometer software to perform any necessary baseline corrections and to automatically or manually pick the peak frequencies.
Conclusion
The infrared spectrum of this compound is predicted to be rich in diagnostic information. The key identifying features are an exceptionally strong carbonyl absorption between 1715-1730 cm⁻¹, multiple C-H stretching bands on either side of 3000 cm⁻¹, two strong C-O stretching bands in the 1300-1100 cm⁻¹ region, and characteristic aromatic ring vibrations. The presence and precise location of these bands can serve as a reliable method for the structural confirmation and purity assessment of this important chemical intermediate.
References
-
OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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International Journal of Engineering Research & Management Technology. (n.d.). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study. Retrieved from [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
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NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]
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Introduction: The Critical Role of Purity for a Key Synthetic Intermediate
An In-depth Technical Guide to the Purity Analysis of Ethyl 5-chloro-2-methylnicotinate
This compound is a substituted pyridine derivative that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. As an intermediate, its purity is not merely a quality metric; it is a foundational pillar that dictates the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). The presence of unwanted substances can lead to the formation of toxic byproducts, reduce the yield of subsequent synthetic steps, and introduce significant challenges during regulatory submission.[1]
This guide provides a comprehensive framework for the purity analysis of this compound, grounded in established analytical principles and regulatory expectations. We will explore the necessary analytical techniques, from chromatographic separation to spectroscopic identification, explaining the causality behind methodological choices to ensure robust and reliable results for researchers, scientists, and drug development professionals.
Regulatory Framework: Adherence to Global Standards
The analysis of any compound intended for pharmaceutical use is governed by stringent international guidelines. The International Council for Harmonisation (ICH) provides a unified standard for the European Union, Japan, and the United States.[2] Key guidelines that form the basis of our analytical strategy include:
-
ICH Q3D (R2): Guidelines for Elemental Impurities.[3]
-
ICH M7 (R2): Assessment and Control of Mutagenic Impurities.[3][5]
These guidelines establish thresholds for reporting, identification, and qualification of impurities, ensuring that the final drug product is safe for patient consumption.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) enforce these standards.[2][3]
Characterizing the Analyte: Physicochemical Properties
A thorough understanding of the analyte's properties is essential for method development.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO₂ | Inferred from structure |
| Molecular Weight | 199.63 g/mol | Inferred from formula |
| Appearance | Likely a solid or oil | [6] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like acetonitrile, methanol. | [6] |
| UV Chromophore | Yes, the substituted pyridine ring absorbs UV light. | Inferred from structure |
The presence of a UV-absorbing chromophore makes High-Performance Liquid Chromatography (HPLC) with UV detection an ideal primary technique for quantifying the main component and related organic impurities. Its solubility profile guides the selection of appropriate diluents for sample preparation and mobile phases for chromatography.
Core Analytical Workflow for Purity Determination
A multi-faceted approach is required to build a comprehensive purity profile. No single technique can identify and quantify all potential impurities. The following workflow represents a robust strategy for the complete analysis of this compound.
Caption: High-level workflow for the purity analysis of a pharmaceutical intermediate.
Chromatographic Methods: Separating and Quantifying Components
Chromatography is the cornerstone of purity analysis, allowing for the separation of the main compound from its impurities.
High-Performance Liquid Chromatography (HPLC) for Organic Impurities and Assay
HPLC is the primary method for quantifying the purity (assay) of this compound and detecting non-volatile organic impurities.[2] A stability-indicating reverse-phase HPLC (RP-HPLC) method is essential to separate the main peak from any potential degradants or process-related impurities.[7]
Causality Behind Method Choices:
-
Column: A C18 stationary phase is selected for its versatility and effectiveness in retaining moderately polar to non-polar compounds like our target analyte through hydrophobic interactions.
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is used. The gradient allows for the elution of impurities with a wide range of polarities, ensuring that both early and late-eluting compounds are captured.
-
Detector: A UV detector is chosen because the pyridine ring in the molecule is a strong chromophore, providing high sensitivity. Detection at a wavelength around 250-270 nm is typically effective for such structures.[8]
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Phosphate Monobasic in water, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 30 25 80 30 80 31 30 | 35 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[7][9][10]
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
Residual solvents are organic volatile chemicals used in the synthesis of drug substances.[2] Their levels must be controlled and monitored as outlined in the ICH Q3C guidelines.[5] Headspace Gas Chromatography (HS-GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the standard technique.[9][11]
Causality Behind Method Choices:
-
Headspace Injection: This technique is ideal for analyzing volatile compounds in a non-volatile matrix. The sample is heated in a sealed vial, and only the vapor phase (containing the volatile solvents) is injected into the GC, preventing contamination of the system with the non-volatile analyte.
-
Stationary Phase: A DB-624 or equivalent column is often used for residual solvent analysis due to its selectivity for a wide range of common organic solvents.[9]
-
Detector: Mass Spectrometry (MS) is highly specific and sensitive, allowing for positive identification of unknown volatile impurities based on their mass spectra, which is superior to the less specific FID.[12][13]
Detailed Experimental Protocol: Headspace GC-MS
-
Instrumentation: GC-MS system equipped with a headspace autosampler.
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Injector Temperature: 230 °C.
-
MS Transfer Line Temperature: 240 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Mode: Scan mode (e.g., m/z 35-350) for identification.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 minutes.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or DMF) that does not interfere with the analytes of interest. Seal the vial immediately.
Spectroscopic and Other Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are unparalleled for structural confirmation of the main component and for identifying and quantifying impurities without the need for reference standards (qNMR), provided the structures are known.[14] The chemical shifts and coupling constants provide a unique fingerprint of the molecule.[15][16]
Protocol Outline:
-
Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Analyze the spectra for expected peaks corresponding to the ethyl, methyl, and pyridine ring protons and carbons.
-
Look for unexpected signals that may indicate the presence of impurities. For example, a signal for a carboxylic acid proton (~10-12 ppm) could indicate hydrolysis back to the parent acid.
Mass Spectrometry (MS) for Structural Elucidation
When coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for identifying unknown impurities.[17] It provides the mass-to-charge ratio (m/z) of an impurity, which is a critical piece of information for deducing its molecular formula and structure. High-resolution mass spectrometry (HRMS) can provide mass accuracy within a few parts per million (ppm), significantly narrowing down the possible elemental compositions.
Caption: Decision tree for the structural elucidation of unknown impurities.
Karl Fischer Titration for Water Content
Water is not a process impurity but can affect the stability and assay calculation of a substance. Karl Fischer titration is the gold standard for determining water content with high accuracy and precision.
Protocol Outline:
-
Use a volumetric or coulometric Karl Fischer titrator.
-
Standardize the titrant with a known water standard.
-
Accurately weigh the sample and introduce it into the titration vessel containing an appropriate solvent (e.g., anhydrous methanol).
-
Titrate to the endpoint. The instrument will calculate the percentage of water (w/w).
Summary of Potential Impurities
The following table summarizes the types of impurities that may be encountered and the primary analytical technique for their detection.
| Impurity Category | Potential Examples | Primary Analytical Technique |
| Organic Impurities | Starting materials (e.g., 5-chloro-2-methylnicotinic acid), reaction byproducts, isomers, degradation products. | HPLC-UV/DAD, LC-MS |
| Residual Solvents | Ethanol, Ethyl Acetate, Toluene, Hexane, etc. (from synthesis and purification). | Headspace GC-MS |
| Inorganic Impurities | Catalysts (e.g., Palladium, Nickel), inorganic salts. | Inductively Coupled Plasma (ICP-MS/OES) |
| Water | Absorbed moisture from the atmosphere. | Karl Fischer Titration |
Conclusion
The purity analysis of this compound is a comprehensive process that relies on the strategic application of orthogonal analytical techniques. A robust purity assessment, built on a foundation of HPLC, GC-MS, and spectroscopic methods, is indispensable for ensuring the quality and safety of the final pharmaceutical products derived from this key intermediate. By understanding the causality behind each experimental choice and adhering to global regulatory standards, scientists can generate a reliable and complete purity profile, facilitating a smooth drug development and approval process.
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An In-depth Technical Guide to Ethyl 5-chloro-2-methylnicotinate
Abstract
This technical guide offers a comprehensive overview of Ethyl 5-chloro-2-methylnicotinate (CAS No. 65140-72-9), a pivotal chemical intermediate in modern organic synthesis and pharmaceutical development. Intended for researchers, medicinal chemists, and drug development professionals, this document details the compound's properties, sourcing strategies, synthesis protocols, quality control methodologies, and applications. By synthesizing field-proven insights with established scientific principles, this guide serves as an authoritative resource for leveraging this versatile building block in the creation of novel molecular entities.
Introduction: The Strategic Importance of a Versatile Pyridine Intermediate
Substituted pyridine rings are a cornerstone of medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] Their unique electronic properties and ability to engage in hydrogen bonding make them privileged scaffolds in drug design. This compound is a highly functionalized pyridine derivative that offers multiple reaction sites for molecular elaboration. The presence of a chloro group, a methyl group, and an ethyl ester on the pyridine core provides chemists with a versatile platform for introducing molecular diversity, making it a valuable starting material for constructing complex drug candidates. This guide provides the technical foundation necessary to source, handle, and effectively utilize this compound in a research and development setting.
Sourcing and Supplier Qualification
The procurement of high-quality starting materials is a critical, yet often overlooked, aspect of successful research. The quality and purity of this compound can directly impact the yield, purity, and reproducibility of subsequent synthetic steps.
Identifying Potential Chemical Suppliers
A number of chemical suppliers list this compound or its close analogs. Researchers should conduct due diligence to identify a reliable source. The following table summarizes a selection of potential suppliers.
| Supplier | Product Name | CAS Number | Notes |
| BLD Pharm | Ethyl 2-chloro-5-methylnicotinate | 894074-85-2 | Offers the compound with stated storage conditions of 2-8°C under an inert atmosphere.[2] |
| Chemsigma | Ethyl 2-chloro-5-Methylnicotinate | 894074-85-2 | Lists the compound as a product.[3] |
| Chemrio | This compound | Not Specified | Lists the compound as a product available for purchase.[4] |
| Alfa Chemistry | 5-CHLORO-2-METHYL-NICOTINIC ACID METHYL ESTER | 350597-49-8 | Provides the methyl ester analog, with physical properties listed.[5] |
| Thermo Scientific | Ethyl 2-methylnicotinate | 1721-26-2 | Offers a related analog, useful for comparative studies.[6] |
A Protocol for Supplier Validation
Trustworthiness in the supply chain is paramount. Before committing to a bulk purchase, a rigorous qualification process is essential.
Step-by-Step Supplier Qualification Protocol:
-
Request a Certificate of Analysis (CoA): The CoA is a non-negotiable document. It should detail the specific batch number, purity (typically determined by HPLC or GC), and identity confirmation (e.g., ¹H NMR, Mass Spectrometry).
-
Inquire about Analytical Methods: Understand the specific techniques and standards used for quality control. Are their methods validated? This ensures that their purity claims are reliable.
-
Order a Sample for In-House Verification: Procure a small, non-commercial quantity for internal analysis. This self-validating step confirms that the material meets the specifications outlined in the CoA.
-
Confirm Identity and Purity: Use in-house analytical instrumentation (NMR, LC-MS) to confirm the structure and assess the purity of the sample. This provides an independent verification of the supplier's claims.
-
Assess Scalability: For drug development professionals, it is crucial to inquire about the supplier's capacity for larger-scale synthesis to ensure a consistent supply chain for future needs.[7]
Caption: A typical workflow for qualifying a chemical supplier.
Physicochemical Properties and Handling
A thorough understanding of a compound's properties is essential for its safe handling, storage, and use in reactions.
| Property | Value | Reference |
| CAS Number | 65140-72-9 (for the ethyl ester) | N/A |
| Molecular Formula | C₉H₁₀ClNO₂ | [3] |
| Molecular Weight | 199.63 g/mol | [2] |
| Appearance | Solid (predicted) | |
| Boiling Point | ~233.5°C at 760 mmHg (for methyl ester analog) | [5] |
| Flash Point | ~95°C (for methyl ester analog) | [5] |
| Solubility | Slightly soluble in water; soluble in many organic solvents. | [6][8] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Inert atmosphere, 2-8°C is recommended. | [2][9] |
Safety and Handling Protocol
This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9][10]
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11]
-
First Aid (Eyes): In case of eye contact, immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9][12]
-
First Aid (Skin): If on skin, wash immediately with plenty of soap and water. Remove contaminated clothing.[10][11]
-
Spills: Absorb spills with an inert material and dispose of it as hazardous waste. Ensure the area is well-ventilated during cleanup.
Synthesis and Purification
While multiple proprietary methods exist, a common and logical approach to synthesizing this compound is through the Fischer esterification of its corresponding carboxylic acid precursor, 5-chloro-2-methylnicotinic acid.
General Esterification Protocol
This protocol describes a representative lab-scale synthesis.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-2-methylnicotinic acid (1.0 eq).
-
Solvent and Catalyst: Add an excess of absolute ethanol (to act as both solvent and reactant) followed by a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 eq). Similar esterifications have been successfully performed using solid acid catalysts as well.[13]
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-6 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Caption: A generalized workflow for the synthesis of this compound.
Analytical Quality Control
Confirming the identity, purity, and stability of the synthesized or procured material is a cornerstone of scientific integrity.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Confirmation & Purity | Signals corresponding to the ethyl group (triplet and quartet), the methyl group on the pyridine ring (singlet), and two distinct aromatic protons (singlets or doublets). |
| ¹³C NMR | Structural Confirmation | Resonances for the carbonyl carbon of the ester, carbons of the pyridine ring (including those bonded to Cl and methyl), and carbons of the ethyl and methyl groups. |
| LC-MS | Purity Assessment & Mass Verification | A major peak in the chromatogram corresponding to the product. The mass spectrum should show the molecular ion peak [M+H]⁺ consistent with the compound's molecular weight, including the characteristic isotopic pattern for a chlorine-containing compound. |
| FT-IR | Functional Group Analysis | Characteristic stretches for the C=O of the ester (~1720 cm⁻¹), C-O bonds, and aromatic C=C and C=N bonds.[14] |
| Melting Point | Purity Assessment | A sharp, defined melting range indicates high purity. |
Applications in Drug Discovery and Development
This compound is not an active pharmaceutical ingredient (API) itself, but rather a strategic building block. Its value lies in the orthogonal reactivity of its functional groups, which allows for selective and sequential modifications.
-
Ester Group: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid for amide bond formation or can be reduced to a primary alcohol.
-
Chloro Group: The chlorine atom is a versatile handle for nucleophilic aromatic substitution (SNAᵣ) or for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or amine substituents.[15]
-
Pyridine Ring: The nitrogen atom can be N-alkylated or can influence the reactivity and pharmacokinetic properties of the final molecule.
This multi-functional nature makes it an ideal starting point for building libraries of compounds for screening against various biological targets, such as kinases, which are often targeted in cancer therapy.[15]
Caption: Derivatization pathways for this compound in drug discovery.
Conclusion
This compound is a chemical intermediate of significant value to the scientific research community, particularly those in pharmaceutical R&D. Its well-defined structure and multiple reactive sites provide a robust platform for the synthesis of novel compounds. By following the protocols for supplier validation, safe handling, synthesis, and quality control outlined in this guide, researchers can confidently and effectively incorporate this versatile building block into their discovery programs, accelerating the path toward new therapeutic agents.
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Chemsigma. Ethyl 2-chloro-5-Methylnicotinate [894074-85-2]. [Link]
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ChemBK. (2024). 5-chloro-nicotinic acid ethyl ester. [Link]
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The Good Scents Company. methyl nicotinate, 93-60-7. [Link]
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ResearchGate. (2025). Synthesis and antinociceptive activity of methyl nicotinate. [Link]
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
CP Lab Safety. Methyl 2-chloro-5-methylnicotinate, min 97%, 1 gram. [Link]
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An In-depth Technical Guide to the Safe Handling of Ethyl 5-chloro-2-methylnicotinate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety data, handling protocols, and emergency procedures for Ethyl 5-chloro-2-methylnicotinate (CAS No. 58480-87-2). As a chlorinated pyridine derivative, this compound requires careful management in a laboratory setting to mitigate risks. This document synthesizes available data to offer field-proven insights into its safe utilization, grounded in established chemical safety principles.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a substituted pyridine carboxylic acid ester. While comprehensive experimental data for this specific compound is not widely published, its structural analogues provide a basis for understanding its general characteristics.
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 5-Chloro-2-methyl-nicotinic acid ethyl ester, Ethyl 5-chloro-2-methylpyridine-3-carboxylate | [1] |
| CAS Number | 58480-87-2 | N/A |
| Molecular Formula | C₉H₁₀ClNO₂ | [2] |
| Molecular Weight | 199.63 g/mol | [2] |
| Physical State | Solid (based on related compounds like mthis compound) | [1] |
| Melting Point | 45-47°C (for the closely related methyl ester) | [1] |
| Boiling Point | Data not available. Related compounds have boiling points >200°C.[3][4] | [3][4] |
| Solubility | Expected to be soluble in many organic solvents.[4] | [4] |
| Density | ~1.25 g/cm³ (Predicted for related methyl ester) | [1] |
Section 2: Hazard Identification and GHS Classification
Based on data from structurally similar compounds, this compound is classified as a hazardous substance.[5] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][6] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[3][6] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[3][6] |
| Acute Aquatic Hazard (for related compounds) | 3 | H402: Harmful to aquatic life[3] |
Signal Word: Warning [6]
Hazard Pictograms:
Precautionary Statements: [3][6]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Section 3: Core Directive for Safe Handling and Use
The cornerstone of safely handling this compound is the consistent application of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE). The causality behind these measures is to prevent all routes of exposure: inhalation, skin contact, eye contact, and ingestion.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All weighing, handling, and transfer of the solid compound or its solutions must be conducted inside a certified chemical fume hood.[7] This is critical to prevent inhalation of dust or vapors and to contain any potential spills.
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust from the fume hood.[7]
-
Safety Equipment: An operational eyewash station and safety shower must be in close proximity to the workstation.[8][9]
Personal Protective Equipment (PPE): A Necessary Barrier
The selection of PPE is dictated by the potential routes of exposure.[10][11]
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles when there is a significant risk of splashing.[7][9]
-
Skin Protection:
-
Gloves: Use compatible, chemical-resistant gloves (e.g., nitrile or butyl rubber).[7] Always inspect gloves for tears or punctures before use and change them frequently, especially if contact with the substance occurs.
-
Lab Coat: A standard cotton lab coat may not be sufficient. A chemically resistant lab coat or apron is recommended.[10]
-
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[7]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
Section 4: Step-by-Step Experimental Protocol: Safe Weighing and Solution Preparation
This protocol provides a self-validating system for the safe handling of the compound during a common laboratory procedure.
-
Preparation and Pre-Check:
-
Verify that the chemical fume hood is certified and the airflow is adequate.
-
Ensure the eyewash station and safety shower are unobstructed.
-
Don the required PPE: chemical safety goggles, nitrile gloves, and a chemically resistant lab coat.
-
-
Staging:
-
Place all necessary equipment (weighing paper/boat, spatula, beaker, solvent, magnetic stir bar) inside the fume hood before retrieving the chemical container. This minimizes traffic in and out of the hood.
-
Place a waste bag or container inside the fume hood for disposal of contaminated materials.
-
-
Weighing the Compound:
-
Retrieve the this compound container. Check the label to confirm the identity.
-
Slowly and carefully open the container inside the fume hood to avoid generating airborne dust.
-
Use a clean spatula to transfer the desired amount of solid to the weighing boat on a tared balance. Avoid any rapid movements.
-
Securely close the primary container immediately after dispensing.
-
-
Solution Preparation:
-
Place the weighing boat with the compound into the beaker designated for the solution.
-
Slowly add the chosen solvent to the beaker, aiming the stream at the inner wall to avoid splashing.
-
Add the stir bar and place the beaker on a stir plate within the fume hood.
-
-
Decontamination and Cleanup:
-
Carefully dispose of the weighing boat and any contaminated wipes into the designated waste container inside the fume hood.
-
Wipe down the spatula and any affected surfaces within the fume hood with a suitable solvent-dampened cloth.
-
Remove gloves using the proper technique (glove-in-glove) and dispose of them in the designated waste.
-
Wash hands thoroughly with soap and water after the procedure is complete.[3][6]
-
Section 5: Emergency Procedures
Prompt and correct responses to exposures and spills are critical.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6][12]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[12] Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[6] An ophthalmologist should be consulted.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]
Accidental Release Measures
The response to a spill should be systematic to ensure personnel safety and environmental protection.
Caption: Decision Workflow for Spill Response.
-
Personal Precautions: Avoid substance contact and inhalation of dust.[6] Ensure adequate ventilation.
-
Containment: For a dry spill, carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid generating dust.[8] For a solution, cover with an inert absorbent material (e.g., vermiculite, sand) and then collect it into a sealed container.
-
Environmental Precautions: Do not allow the material to enter drains or waterways.[3][6]
Section 6: Stability, Storage, and Disposal
-
Reactivity and Stability: The compound is generally stable under recommended storage conditions.[2] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[8] Hazardous decomposition products upon combustion include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[2]
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][8]
-
Disposal: Dispose of the chemical and its container in accordance with all local, state, and federal regulations. This material should be treated as hazardous waste.[8]
References
-
Capot Chemical Co., Ltd. (n.d.). MSDS of ethyl 2-chloro-5-methylnicotinate. Retrieved from [Link]
-
Air Care Technology, LLC. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Section 5: Firefighting Measures. Retrieved from [Link]
-
European Chemicals Agency. (2020). Guidance for harmonisation of first aid instructions in the authorisation of biocidal products. Retrieved from [Link]
-
ChemBK. (2024). 5-chloro-nicotinic acid ethyl ester. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methyl 2-chloronicotinate. PubChem. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR 156.212 -- Personal protective equipment statements. eCFR. Retrieved from [Link]
-
Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]
-
Chemdad Co. (n.d.). 5-CHLORO-2-METHYL-NICOTINIC ACID METHYL ESTER. Retrieved from [Link]
-
Ascendex Scientific, LLC. (n.d.). This compound. Retrieved from [Link]
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- 3. sigmaaldrich.com [sigmaaldrich.com]
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An In-Depth Technical Guide to the Reactivity of Ethyl 5-chloro-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-chloro-2-methylnicotinate is a substituted pyridine derivative that serves as a versatile building block in modern organic synthesis. Its unique arrangement of functional groups—an electrophilic pyridine ring activated by a chloro substituent, a nucleophilic nitrogen atom, and an ester moiety—renders it a valuable precursor for the construction of complex heterocyclic scaffolds. This guide provides an in-depth exploration of the reactivity of this compound, offering insights into its synthetic utility, particularly in the realm of medicinal chemistry and drug development. We will delve into the core principles governing its reactivity, supported by mechanistic discussions, detailed experimental protocols for key transformations, and examples of its application in the synthesis of biologically active molecules.
Chemical Structure and Physicochemical Properties
| Property | Value |
| IUPAC Name | ethyl 5-chloro-2-methylpyridine-3-carboxylate |
| Molecular Formula | C₉H₁₀ClNO₂ |
| Molecular Weight | 199.63 g/mol |
| CAS Number | 868636-76-4 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) |
Note: Physical properties can vary depending on the purity of the sample.
Core Reactivity Principles
The reactivity of this compound is primarily dictated by the electronic nature of the pyridine ring and its substituents. The electron-withdrawing character of the ring nitrogen and the ester group, coupled with the chloro substituent, makes the pyridine core susceptible to a range of transformations.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, amplified by the chloro and ester substituents, facilitates nucleophilic aromatic substitution (SNAr) at the C5 position. This reaction is a cornerstone of functionalizing this scaffold.
Mechanistic Insights
The SNAr reaction on electron-deficient aromatic rings, such as chloropyridines, typically proceeds through a two-step addition-elimination mechanism.[1] The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The negative charge in this intermediate is delocalized, with the electron-withdrawing groups (in this case, the ring nitrogen and the ester group) playing a crucial role in its stabilization. In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.
Experimental Protocol: Amination with a Primary Amine
This protocol describes a general procedure for the amination of this compound with a primary amine, a common transformation in the synthesis of precursors for biologically active molecules.
Materials:
-
This compound
-
Primary amine (e.g., aniline or benzylamine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the base (e.g., 1.4 equivalents) to the flask.
-
In a separate vial, dissolve this compound (1.0 equivalent) and the primary amine (1.2 equivalents) in anhydrous toluene.
-
Add the solution of the starting materials to the Schlenk flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro substituent at the C5 position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions are pivotal in expanding the molecular diversity of the nicotinic acid scaffold.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting the aryl chloride with an organoboron species in the presence of a palladium catalyst and a base.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the chloride. This step is facilitated by the base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.
Experimental Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).
-
Add the palladium catalyst (e.g., 5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent mixture (e.g., 4:1 dioxane/water).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction is particularly useful for synthesizing N-aryl and N-heteroaryl amines.[1]
Mechanistic Considerations
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the reductive elimination step.
Expected Yields for Cross-Coupling Reactions
| Coupling Partner | Reaction Type | Catalyst/Ligand | Base | Solvent | Typical Yield (%) |
| Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 75-90 |
| 4-Methoxyphenylboronic acid | Suzuki-Miyaura | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 80-95 |
| Aniline | Buchwald-Hartwig | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 70-85 |
| Morpholine | Buchwald-Hartwig | Pd(OAc)₂/BINAP | K₃PO₄ | Dioxane | 85-95 |
Yields are approximate and highly dependent on the specific reaction conditions and the purity of the starting materials.
Ester Group Modifications
The ethyl ester functionality at the C3 position provides another avenue for synthetic diversification.
Hydrolysis
The ester can be readily hydrolyzed to the corresponding carboxylic acid, 5-chloro-2-methylnicotinic acid, under either acidic or basic conditions. This carboxylic acid is a key intermediate for the synthesis of amides and other derivatives.
Experimental Protocol: Basic Hydrolysis
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound in a mixture of THF (or methanol) and water.
-
Add an excess of LiOH or NaOH (e.g., 2-3 equivalents).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution with HCl to a pH of approximately 3-4 to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Reduction
The ester group can be reduced to the corresponding primary alcohol, (5-chloro-2-methylpyridin-3-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Reduction with LiAlH₄
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a stirred suspension of LiAlH₄ (e.g., 1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (monitor by TLC).
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude alcohol, which can be purified by column chromatography or recrystallization.
Applications in Drug Discovery and Development
Substituted nicotinic acids and their derivatives are prevalent scaffolds in many biologically active compounds. This compound, as a versatile intermediate, has potential applications in the synthesis of various pharmaceutical agents.
Precursors to Nevirapine Analogs
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. The synthesis of Nevirapine and its analogs often involves the coupling of a substituted aminopyridine with a nicotinic acid derivative.[3][4] While direct synthesis from this compound is not prominently documented, its aminated derivatives are structurally analogous to key intermediates in Nevirapine synthesis. For instance, the amination of this compound followed by further transformations can lead to the core structure of Nevirapine-like molecules.[5]
Building Blocks for GSK-3 Inhibitors
Glycogen synthase kinase 3 (GSK-3) is a key enzyme in various signaling pathways, and its inhibitors are being investigated for the treatment of a range of diseases, including Alzheimer's disease, bipolar disorder, and cancer. Several classes of GSK-3 inhibitors feature a substituted pyridine core. The functional group handles on this compound make it an attractive starting material for the synthesis of libraries of potential GSK-3 inhibitors through the application of the aforementioned cross-coupling and substitution reactions.[6]
Conclusion
This compound is a highly functionalized and reactive building block with significant potential in organic synthesis, particularly for the construction of novel heterocyclic compounds for drug discovery. Its reactivity is dominated by nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions at the C5 position, as well as modifications of the ester group. This guide has provided a comprehensive overview of these key transformations, including mechanistic insights and practical experimental protocols. By leveraging the versatile reactivity of this compound, researchers can efficiently generate a wide array of complex molecules for the development of new therapeutic agents.
References
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution. [Link]
- Google Patents. (n.d.).
-
Gupton, B. F., & McQuade, T. (2013). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. Beilstein Journal of Organic Chemistry, 9, 2570–2578. [Link]
- Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(1), 15-18.
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
- Google Patents. (n.d.). CN102167699A - Method for preparing nevirapine.
-
PrepChem. (n.d.). The preparation of 2-chloro-5-methylnicotinic acid. [Link]
-
PubMed. (2011). Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas. [Link]
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]
-
Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. [Link]
-
Royal Society of Chemistry. (2014). This journal is © The Royal Society of Chemistry 2014. [Link]
-
ResearchGate. (2020). Comparison of reactivity of different boron reagents (a) The predicted.... [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Nicotinic Acid Esters: A Technical Guide for Researchers
This guide provides an in-depth technical exploration of the biological activities of nicotinic acid esters, intended for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of facts, this document delves into the mechanistic underpinnings, experimental validation, and comparative analysis of these compounds, offering a holistic view of their therapeutic potential and the methodologies to explore it.
Introduction: Beyond the Vitamin
Nicotinic acid, or niacin (Vitamin B3), has a long-established role in human health as a precursor to the essential coenzymes NAD and NADP.[1] However, at pharmacological doses, its utility extends far beyond its vitamin function, most notably as a potent lipid-modifying agent.[2] Despite its efficacy, the clinical use of nicotinic acid is often hampered by a significant side effect: cutaneous vasodilation, commonly known as flushing.[3] This has spurred the development and investigation of nicotinic acid esters, which act as prodrugs, undergoing hydrolysis in the body to release the active nicotinic acid.[4] These esters present an opportunity to modulate the pharmacokinetic and pharmacodynamic profile of the parent compound, potentially mitigating side effects while retaining therapeutic efficacy. This guide will dissect the core biological activities of these esters, focusing on their vasodilatory, anti-inflammatory, and lipid-lowering effects.
Mechanism of Action: The Central Role of the GPR109A Receptor
The diverse biological effects of nicotinic acid and its esters are primarily mediated through the activation of a specific G protein-coupled receptor (GPCR), GPR109A, also known as hydroxycarboxylic acid receptor 2 (HCA2).[3][4] This receptor is predominantly expressed on the surface of adipocytes and various immune cells, including Langerhans cells in the skin, monocytes, and macrophages.[4][5]
Upon hydrolysis of the ester moiety, the released nicotinic acid binds to GPR109A, initiating a cascade of intracellular signaling events. As a Gi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[6] This reduction in cAMP levels is the linchpin for many of nicotinic acid's downstream effects.
Caption: Overview of Nicotinic Acid Ester Action.
Key Biological Activities and Experimental Evaluation
The activation of GPR109A in different cell types triggers distinct downstream pathways, leading to a triad of primary biological effects: vasodilation, anti-inflammatory activity, and lipid modulation.
Vasodilatory Effects: The Flushing Phenomenon
The most immediate and well-known effect of nicotinic acid and its topical esters is cutaneous vasodilation, resulting in skin flushing, warmth, and erythema.[7] This response is primarily mediated by the activation of GPR109A on Langerhans cells and keratinocytes in the skin, which triggers the release of prostaglandin D2 (PGD2).[4][8]
This non-invasive technique is the gold standard for quantifying changes in cutaneous microvascular perfusion in response to topical application of nicotinic acid esters.
Objective: To measure the time-course and magnitude of vasodilation induced by a nicotinic acid ester.
Materials:
-
Nicotinic acid ester formulation (e.g., methyl nicotinate in a suitable vehicle).
-
Laser Doppler Flowmeter (LDF) with a surface probe.
-
Control vehicle.
-
Skin thermometer.
-
Volunteer subjects.
Procedure:
-
Subject Acclimatization: Subjects should rest in a temperature-controlled room (22-24°C) for at least 20 minutes to allow for stabilization of peripheral blood flow.[9]
-
Baseline Measurement: A baseline reading of skin blood flow is taken at the selected application site (commonly the volar forearm) using the LDF probe.
-
Topical Application: A standardized amount of the nicotinic acid ester formulation is applied to a defined area of the skin. A control site with the vehicle alone should also be established.
-
Continuous Monitoring: The LDF probe is placed over the application site, and blood flow is continuously monitored and recorded for a predefined period (e.g., 60 minutes).
-
Data Analysis: The LDF output, typically in arbitrary perfusion units, is plotted against time. Key parameters to analyze include:
-
Time to onset of vasodilation.
-
Time to peak blood flow.
-
Magnitude of peak blood flow.
-
Total duration of the vasodilatory response.
-
Area under the curve (AUC) of the blood flow versus time plot.
-
Caption: Workflow for Vasodilation Assessment using LDF.
Comparative Vasodilatory Potency: The lipophilicity of the ester moiety significantly influences skin penetration and, consequently, the onset and magnitude of the vasodilatory response.[4] While direct comparative studies are limited, the general trend suggests that more lipophilic esters may exhibit enhanced skin permeation.
| Compound | Chemical Structure | Relative Potency (Vasodilation) | Key Findings |
| Nicotinic Acid | Pyridine ring with a carboxylic acid at the 3-position | +++ | Potent inducer of vasodilation upon systemic absorption.[4] |
| Methyl Nicotinate | Methyl ester of nicotinic acid | ++++ | Commonly used in topical preparations for its rapid and pronounced vasodilatory effect.[10] |
| Ethyl Nicotinate | Ethyl ester of nicotinic acid | +++ | Potency can be influenced by the formulation affecting skin penetration. |
| Benzyl Nicotinate | Benzyl ester of nicotinic acid | +++ | Demonstrates vasodilatory effects upon topical application.[11] |
Note: Relative potency is an illustrative compilation based on available literature and can be influenced by the vehicle and concentration used.
Anti-Inflammatory Effects
Beyond its vasodilatory action, nicotinic acid exhibits significant anti-inflammatory properties, a facet of its biology that is gaining increasing attention.[12] This activity is also mediated by GPR109A, which is expressed on immune cells like monocytes and macrophages.[5] Activation of GPR109A in these cells can suppress the production of pro-inflammatory cytokines and chemokines.[5][13]
This protocol details a method to assess the anti-inflammatory potential of nicotinic acid esters by measuring their ability to inhibit the production of pro-inflammatory mediators in stimulated macrophage-like cells.
Objective: To quantify the inhibitory effect of a nicotinic acid ester on the production of TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Nicotinic acid ester (dissolved in a suitable solvent, e.g., DMSO).
-
Lipopolysaccharide (LPS).
-
ELISA kits for mouse TNF-α and IL-6.
-
96-well cell culture plates.
Procedure:
-
Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM with 10% FBS. Seed the cells into 96-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[14]
-
Pre-treatment: Pre-treat the cells with varying concentrations of the nicotinic acid ester for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response. Include a vehicle control group.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants.
-
Cytokine Quantification (ELISA): Quantify the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.[14]
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the nicotinic acid ester compared to the LPS-stimulated control.
Caption: In Vitro Anti-inflammatory Assay Workflow.
Lipid-Lowering Properties
The cornerstone of nicotinic acid's therapeutic application is its ability to favorably modulate the lipid profile.[15] This is achieved through the activation of GPR109A on adipocytes, which inhibits lipolysis, the breakdown of stored triglycerides into free fatty acids (FFAs).[6] This reduction in circulating FFAs decreases their availability to the liver for the synthesis of very-low-density lipoprotein (VLDL) and subsequently low-density lipoprotein (LDL).[7] Nicotinic acid also has the beneficial effect of increasing high-density lipoprotein (HDL) cholesterol levels.[14]
This protocol describes the differentiation of 3T3-L1 preadipocytes into mature adipocytes and the subsequent quantification of lipid accumulation to assess the effects of nicotinic acid esters.
Objective: To determine the effect of a nicotinic acid ester on lipid accumulation in differentiated 3T3-L1 adipocytes.
Materials:
-
3T3-L1 preadipocyte cell line.
-
DMEM with 10% FBS.
-
Adipocyte differentiation cocktail (e.g., insulin, dexamethasone, and IBMX).
-
Nicotinic acid ester.
-
Oil Red O staining solution.
-
Isopropanol.
-
Spectrophotometer.
Procedure:
-
Preadipocyte Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% FBS until they reach confluence.
-
Induction of Differentiation: Two days post-confluence, induce differentiation by replacing the medium with a differentiation cocktail containing insulin, dexamethasone, and IBMX.[12]
-
Treatment with Nicotinic Acid Ester: During the differentiation process, treat the cells with various concentrations of the nicotinic acid ester.
-
Maturation: After 2-3 days, replace the differentiation medium with a maintenance medium containing insulin, and continue to culture for several more days until mature adipocytes with visible lipid droplets are formed.
-
Oil Red O Staining:
-
Wash the differentiated adipocytes with PBS and fix them with 10% formalin.
-
Stain the lipid droplets with Oil Red O solution.
-
Wash extensively to remove unbound dye.
-
-
Quantification:
-
Elute the Oil Red O stain from the cells using isopropanol.
-
Measure the absorbance of the eluted dye at a specific wavelength (e.g., 510 nm) using a spectrophotometer.[16]
-
-
Data Analysis: Compare the absorbance values of the treated groups to the control group to determine the effect of the nicotinic acid ester on lipid accumulation.
Caption: Workflow for Lipid Accumulation Assay in 3T3-L1 Adipocytes.
Comparative Lipid-Lowering Efficacy: The systemic lipid-lowering effects of nicotinic acid esters are contingent on their in vivo hydrolysis to nicotinic acid. The rate of this hydrolysis can vary depending on the ester and the tissue.[9][17]
| Compound | Expected In Vivo Lipid-Lowering Effect | Key Considerations |
| Nicotinic Acid | ↓ LDL, ↓ Triglycerides, ↑ HDL | The benchmark for lipid-lowering efficacy.[15] |
| Methyl Nicotinate | Similar to Nicotinic Acid | Efficacy depends on the rate and extent of in vivo hydrolysis.[4] |
| Ethyl Nicotinate | Similar to Nicotinic Acid | Pharmacokinetics will influence the therapeutic profile.[18] |
| Benzyl Nicotinate | Similar to Nicotinic Acid | Systemic effects are dependent on absorption and subsequent hydrolysis.[19] |
Future Directions and Conclusion
Nicotinic acid esters represent a promising class of compounds that leverage the well-established therapeutic benefits of nicotinic acid while offering the potential for improved tolerability and targeted delivery. The continued exploration of their structure-activity relationships, particularly concerning their hydrolysis rates and tissue-specific effects, will be crucial for the development of novel therapeutics for dyslipidemia, inflammatory conditions, and potentially other disorders. The experimental frameworks provided in this guide offer a robust starting point for researchers to further elucidate the biological activities of these versatile molecules. As our understanding of the nuanced signaling of the GPR109A receptor deepens, so too will our ability to design and utilize nicotinic acid esters with optimized therapeutic profiles.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-chloro-2-methylnicotinate
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 5-chloro-2-methylnicotinate. As a chlorinated heterocyclic compound, this substance requires rigorous handling and disposal procedures to ensure the safety of laboratory personnel and protect the environment. This guide moves beyond simple instructions to explain the scientific rationale behind each step, empowering researchers to make informed safety decisions.
Section 1: Immediate Safety Profile & Hazard Assessment
This compound is a halogenated organic compound. While specific toxicological data for this exact molecule may be limited, its structural class necessitates treating it with significant caution. Based on data from closely related compounds, it should be considered an irritant to the skin and eyes and potentially harmful if inhaled or ingested.[1] The primary directive is to prevent any release into the environment and minimize personnel exposure.
The core principle guiding its disposal is its classification as a halogenated organic waste .[2] Such compounds are often persistent in the environment and can produce toxic byproducts, such as hydrogen halides, upon improper incineration.[3] Therefore, disposal to sanitary sewers or in regular trash is strictly prohibited.[4][5][6]
Table 1: Key Safety and Disposal Information
| Parameter | Guideline | Source |
| GHS Hazard Class | Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3) | |
| Primary Disposal Route | Licensed Hazardous Waste Incineration | [2][3] |
| EPA Waste Category | Likely Halogenated Organic Waste (F-Listed if mixed with solvents) | [7][8] |
| Personal Protective Equipment (PPE) | Nitrile gloves, chemical safety goggles, lab coat. Use a respirator if dusts are generated. | [1][9] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [9][10] |
Section 2: Waste Characterization and Segregation: The "Why"
Proper disposal begins with correct classification. This compound must be segregated as a halogenated organic waste .[2]
Why is this segregation critical?
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) and similar international bodies have stringent regulations for halogenated organic compounds due to their potential to form persistent organic pollutants (POPs).[7][11]
-
Disposal Technology: Halogenated wastes require specialized high-temperature incinerators equipped with scrubbers.[3][12] These scrubbers are necessary to neutralize the acidic gases (like HCl) produced during combustion. Mixing halogenated waste with non-halogenated waste contaminates the entire batch, forcing the more expensive and complex disposal process on a larger volume of material.
-
Safety: Improperly mixing this compound with other chemicals, such as strong acids or bases, could trigger unintended reactions, posing a safety risk in the waste accumulation area.[9]
The following diagram illustrates the decision-making process for waste segregation.
Caption: Waste Segregation Decision Flowchart.
Section 3: Step-by-Step Disposal Protocol
This protocol ensures safety and compliance from the point of generation to final pickup.
Step 1: Select the Appropriate Waste Container
-
Obtain a dedicated, properly labeled hazardous waste container from your institution's Environmental Health & Safety (EHS) department.
-
This container must be made of a material chemically resistant to chlorinated organics (e.g., glass or high-density polyethylene).
-
Ensure the container has a secure, vapor-tight lid to prevent the escape of fumes.[9]
Step 2: Transferring Waste into the Container
-
Solid Waste: If disposing of the pure compound or contaminated items (e.g., weighing paper, gloves), transfer them carefully into the designated container. Avoid creating dust.
-
Liquid Waste (Solutions): If the compound is in a solvent, it must be collected as liquid waste.
-
Crucial Distinction: If the solvent is halogenated (e.g., Dichloromethane), the entire solution is a halogenated waste. If the solvent is non-halogenated (e.g., Ethanol, Ethyl Acetate), the presence of this compound still classifies the entire mixture as halogenated waste .[2]
-
Use a funnel to transfer liquid waste into the container to prevent spills.
-
Keep the container closed at all times except when adding waste.[13]
-
Step 3: Labeling the Waste Container
-
Proper labeling is a legal requirement and is critical for safety.
-
The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name, including solvents and solutes.[2]
-
Approximate the percentage of each component.
-
Attach a completed hazardous waste tag as required by your institution.
Step 4: Accumulating Waste in a Satellite Accumulation Area (SAA)
-
Store the sealed waste container in a designated SAA within your laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment (such as a larger, chemically resistant bin) is used for all liquid waste containers to contain potential leaks.[13]
Step 5: Arranging for Disposal
-
Once the container is full, or if you are generating waste infrequently, schedule a pickup with your institution's EHS department or a licensed hazardous waste disposal contractor.[5]
-
Do not accumulate more than 10 gallons of hazardous waste in your lab at any time.[13]
Section 4: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is vital to mitigate exposure and contamination.
-
Alert Personnel: Immediately notify colleagues in the area.
-
Isolate the Area: Cordon off the spill area to prevent cross-contamination.
-
Don Appropriate PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles. If the spill is large or generates dust, a respirator may be necessary.[1]
-
Contain the Spill:
-
For Solids: Gently cover the spill with an absorbent material like sand or vermiculite.[4] Avoid dry sweeping, which can create airborne dust.
-
For Liquids: Use a chemical spill kit absorbent to dike and absorb the spill.
-
-
Clean-Up: Carefully scoop the contained material and absorbent into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department as per institutional policy.
Section 5: Waste Minimization
A core principle of modern laboratory management is the reduction of hazardous waste.[5]
-
Scale Reduction: Whenever possible, reduce the scale of experiments to minimize the quantity of hazardous materials used.[4]
-
Inventory Management: Maintain an up-to-date chemical inventory to avoid purchasing duplicate materials and to track expiration dates.
-
Avoid Contamination: Do not mix non-hazardous waste with hazardous waste.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility, ensuring that the valuable work conducted in your laboratory does not come at the cost of personal or ecological well-being.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
